4,6-Dimethylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBWVOJRHMVPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355853 | |
| Record name | 4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-58-0 | |
| Record name | 4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinamide
Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4,6-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, beginning with the formation of the key intermediate, 4,6-dimethylnicotinic acid, followed by a reliable amidation procedure. The narrative emphasizes the chemical rationale behind procedural choices, offering insights into reaction mechanisms and validation techniques essential for researchers in organic and medicinal chemistry.
Introduction and Strategic Overview
This compound is a derivative of nicotinamide (Vitamin B3) characterized by two methyl groups on the pyridine ring. Substituted nicotinamides are prevalent scaffolds in pharmacology due to their role in forming the nicotinamide adenine dinucleotide (NAD) cofactor, which is central to cellular metabolism. The strategic introduction of substituents, such as methyl groups, can significantly alter the molecule's steric and electronic properties, influencing its biological activity and potential as a therapeutic agent.
The synthesis of this target molecule is logically approached via a two-part strategy:
-
Formation of the Pyridine Core: Construction of the key precursor, 4,6-dimethylnicotinic acid.
-
Amide Bond Formation: Conversion of the carboxylic acid to the primary amide.
This guide will detail a reproducible protocol for each stage, focusing on modern, high-yield synthetic methods.
Synthesis Pathway Overview
The overall synthetic pathway is designed for efficiency and reliability, proceeding from common starting materials to the final product.
Figure 1: High-level experimental workflow for the synthesis of this compound.
Stage 1: Synthesis of the Key Precursor, 4,6-Dimethylnicotinic Acid
The cornerstone of this synthesis is the robust preparation of the substituted nicotinic acid precursor. While several methods exist for pyridine synthesis, the Hantzsch Pyridine Synthesis offers a classic and reliable multi-component approach to constructing the required diethyl 2,6-dimethylpyridine-3,5-dicarboxylate intermediate from simple, acyclic precursors.[1][2][3][4][5] This intermediate is then hydrolyzed and decarboxylated to yield the target acid.
Mechanism and Rationale
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde (acetaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia).[4] The reaction proceeds through several key steps:
-
Knoevenagel Condensation: Acetaldehyde reacts with one equivalent of ethyl acetoacetate.
-
Enamine Formation: Ammonia reacts with a second equivalent of ethyl acetoacetate to form an enamine intermediate.
-
Michael Addition & Cyclization: The two intermediates combine, cyclize, and dehydrate to form a 1,4-dihydropyridine ring.
-
Aromatization: The dihydropyridine is oxidized (e.g., with nitric acid or other oxidizing agents) to the stable aromatic pyridine ring.[6]
-
Hydrolysis & Decarboxylation: The ester groups at the 3- and 5-positions are saponified to carboxylic acids. Upon heating, one of these carboxyl groups is selectively removed to yield 4,6-dimethylnicotinic acid.
Detailed Experimental Protocol: 4,6-Dimethylnicotinic Acid
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 26.0 g | 0.20 (2.0) |
| Acetaldehyde | C₂H₄O | 44.05 | 4.4 g | 0.10 (1.0) |
| Ammonium Hydroxide (28%) | NH₄OH | 35.05 | ~15 mL | ~0.22 (2.2) |
| Nitric Acid (65%) | HNO₃ | 63.01 | As required | - |
| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 (4.0) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As required | - |
| Ethanol | C₂H₅OH | 46.07 | As required | - |
Procedure:
-
Dihydropyridine Formation: In a round-bottom flask, combine ethyl acetoacetate (26.0 g, 0.20 mol) and acetaldehyde (4.4 g, 0.10 mol) in 50 mL of ethanol. Cool the mixture in an ice bath.
-
Slowly add ammonium hydroxide (~15 mL, ~0.22 mol) dropwise with stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. A yellow precipitate of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and air dry.
-
Oxidation (Aromatization): Dissolve the dried dihydropyridine intermediate in glacial acetic acid. Slowly add a stoichiometric amount of nitric acid while monitoring the exothermic reaction. Heat gently to complete the aromatization.
-
Pour the reaction mixture over ice water and neutralize carefully with sodium carbonate to precipitate the product, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Filter, wash with water, and dry.
-
Hydrolysis and Decarboxylation: Suspend the diethyl ester (0.10 mol) in a solution of sodium hydroxide (16.0 g, 0.40 mol) in 100 mL of water.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (a clear solution should form).
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~3-4. The dicarboxylic acid will precipitate.
-
Heat the acidic slurry to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the solution. 4,6-dimethylnicotinic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Stage 2: Amidation of 4,6-Dimethylnicotinic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct reaction with ammonia requires high temperatures, modern peptide coupling reagents provide a mild and highly efficient alternative.[7] We will employ a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate the reaction.
Mechanism and Rationale
The use of coupling reagents avoids the formation of the unreactive ammonium carboxylate salt that occurs when mixing a carboxylic acid and an amine.[8]
-
Acid Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
HOBt Action: HOBt rapidly reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes side reactions, such as racemization (if chiral centers are present) and the formation of an N-acylurea byproduct.
-
Nucleophilic Attack: The ammonia source (aqueous ammonium hydroxide) acts as the nucleophile, attacking the carbonyl carbon of the HOBt-activated ester.
-
Product Formation: The tetrahedral intermediate collapses, releasing HOBt and forming the desired this compound. The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble, simplifying purification.
Figure 2: Reaction mechanism for EDC/HOBt-mediated amidation.
Detailed Experimental Protocol: this compound
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) |
| 4,6-Dimethylnicotinic Acid | C₈H₉NO₂ | 151.16 | 1.51 g | 0.010 (1.0) |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 2.30 g | 0.012 (1.2) |
| HOBt | C₆H₅N₃O | 135.13 | 1.62 g | 0.012 (1.2) |
| Ammonium Hydroxide (28%) | NH₄OH | 35.05 | 2.3 mL | ~0.030 (3.0) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | As required | - |
| Brine | NaCl(aq) | - | As required | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dimethylnicotinic acid (1.51 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).
-
Dissolve the solids in anhydrous dichloromethane (50 mL).
-
Add EDC·HCl (2.30 g, 12.0 mmol) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Ammonia Addition: Add ammonium hydroxide solution (2.3 mL, ~30 mmol) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Product Characterization
To confirm the identity and purity of the final product, standard analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the two methyl groups, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon skeleton, including the carbonyl carbon of the amide group.
-
MS (Mass Spectrometry): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of this compound (C₈H₁₀N₂O, M.W. = 150.18 g/mol ).
-
Melting Point: A sharp melting point range for the purified crystalline solid indicates high purity.
Conclusion
This guide outlines a logical and robust two-stage synthesis for this compound. The strategy relies on the well-established Hantzsch pyridine synthesis to build the core heterocyclic structure, followed by a modern and mild EDC/HOBt coupling reaction for the final amidation step. The provided protocols are detailed to ensure reproducibility and include explanations of the underlying chemical principles, making this document a valuable resource for researchers in synthetic and medicinal chemistry.
References
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
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JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
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J-Stage. (n.d.). Preparation of Deuterated Methyl and Dimethyl Substituted Nicotinoylating Agents for Derivatization of the N-Terminal of Protein. Retrieved from [Link]
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Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]
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The Biological Landscape of 4,6-Dimethylnicotinamide: A Technical Guide to Putative Activities and Research Strategies
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism and signaling. Its chemical scaffold has proven to be a fertile ground for the development of a wide array of derivatives with significant therapeutic potential. This technical guide delves into the predicted biological activities of a specific, yet understudied derivative: 4,6-Dimethylnicotinamide. In the absence of direct experimental data for this compound, this document synthesizes current knowledge from structurally related nicotinamide analogs to construct a scientifically-grounded predictive framework for its biological function. We will explore its potential as an enzyme inhibitor, its likely involvement in NAD+ biosynthesis, and its hypothesized roles in oncology and infectious disease. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these putative activities, offering a roadmap for future research and development.
Introduction: The Nicotinamide Scaffold in Drug Discovery
Nicotinamide is a fundamental biological molecule, serving as a critical component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are indispensable for a vast number of metabolic and cellular signaling pathways.[1] The inherent bio-relevance of the nicotinamide structure has made it a privileged scaffold in medicinal chemistry. Modifications to the pyridine ring and the carboxamide group have yielded a plethora of derivatives with a broad spectrum of biological activities, ranging from anticancer to antifungal properties.[2][3] This guide focuses on the potential biological activities of this compound, a derivative whose specific biological profile remains to be elucidated. By examining the established activities of analogous compounds, we can formulate well-reasoned hypotheses about its function and design targeted experiments for validation.
Hypothesized Biological Activities of this compound
Based on the extensive literature on nicotinamide derivatives, we can project several key areas of biological activity for this compound. The addition of two methyl groups to the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity and steric bulk, which in turn will influence its interaction with biological targets.
Putative Role as an Enzyme Inhibitor
A prominent feature of many nicotinamide derivatives is their ability to act as enzyme inhibitors. The nicotinamide core can mimic the binding of NAD+ or other substrates in enzyme active sites, leading to competitive inhibition.
-
Succinate Dehydrogenase (SDH) Inhibition and Antifungal Potential: Numerous nicotinamide derivatives have been synthesized and shown to exhibit potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[4][5] The fungicidal boscalid is a prime example of a commercialized SDH inhibitor based on a nicotinamide scaffold. It is plausible that this compound could also bind to the active site of fungal SDH, with the dimethyl substitutions potentially enhancing hydrophobic interactions within the binding pocket.
-
Kinase Inhibition and Anticancer Potential: Several studies have demonstrated the potential of nicotinamide derivatives as anticancer agents that target protein kinases. For instance, novel nicotinamide derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][6] The dimethyl groups on the pyridine ring of this compound could influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.
Potential Involvement in NAD+ Metabolism
Nicotinamide and its analogs are central to the salvage pathway of NAD+ biosynthesis, a critical process for maintaining cellular NAD+ levels.[1] NAD+ precursors are of significant interest for their potential in addressing age-related diseases and metabolic disorders.[7][8]
It is conceivable that this compound could serve as a substrate for the enzymes in the NAD+ salvage pathway. However, the methyl groups at the 4 and 6 positions may alter its recognition and processing by enzymes such as nicotinamide phosphoribosyltransferase (NAMPT).[9] Alternatively, these modifications could lead to the formation of an unnatural NAD analog, which might have inhibitory effects on NAD+-dependent enzymes.
Experimental Workflows for Validation
To transition from hypothesis to evidence, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the biological activity of this compound.
Workflow for Assessing Enzyme Inhibition
This workflow outlines a general strategy for screening this compound for inhibitory activity against a panel of enzymes, with a focus on SDH and protein kinases.
Caption: A streamlined workflow for evaluating the enzyme inhibitory potential of this compound.
Step-by-Step Protocol for SDH Inhibition Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Isolate mitochondria from a relevant fungal species (e.g., Sclerotinia sclerotiorum) as the source of SDH.
-
Prepare assay buffer containing succinate, 2,6-dichlorophenolindophenol (DCPIP), and phenazine methosulfate (PMS).
-
-
Assay Procedure:
-
In a 96-well plate, add the mitochondrial suspension.
-
Add varying concentrations of this compound or a known SDH inhibitor (e.g., boscalid) as a positive control.
-
Initiate the reaction by adding the substrate mixture (succinate, DCPIP, PMS).
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for Evaluating Antifungal and Anticancer Activity
This workflow details the process for assessing the cytotoxic effects of this compound on fungal and cancer cell lines.
Caption: A comprehensive workflow for assessing the antifungal and anticancer activities of this compound.
Step-by-Step Protocol for Anticancer Cell Proliferation Assay (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Data Presentation
To facilitate the interpretation of experimental results, quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 (µM) |
| Fungal SDH (S. sclerotiorum) | [To be determined] |
| Human SDH | [To be determined] |
| VEGFR-2 Kinase | [To be determined] |
| EGFR Kinase | [To be determined] |
Table 2: Predicted Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC50/EC50 (µM) |
| Candida albicans | Fungal | [To be determined] |
| MCF-7 | Human Breast Cancer | [To be determined] |
| A549 | Human Lung Cancer | [To be determined] |
| Normal Fibroblasts | Human Normal | [To be determined] |
Conclusion and Future Directions
While the biological activity of this compound is yet to be experimentally defined, the extensive research on related nicotinamide derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The hypotheses presented in this guide—namely its potential as an enzyme inhibitor with antifungal and anticancer properties, and its possible role in NAD+ metabolism—offer tangible starting points for investigation. The detailed experimental workflows provide a robust framework for researchers to systematically explore these possibilities.
Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed screening assays. Positive hits should be followed up with more in-depth mechanistic studies, including target identification and validation, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.
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Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
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Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed.
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Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.
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Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. ResearchGate.
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar.
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.
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Nicotinamide Shows Promise in Skin Cancer Chemoprevention. BIOENGINEER.ORG.
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5 NAD+ precursors you need to know. Elysium Health.
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Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed.
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Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.
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Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 4,6-Dimethylnicotinamide
Introduction: The Nicotinamide Scaffold as a Foundation for Discovery
Nicotinamide, a fundamental B-vitamin and a core component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged scaffold in chemical biology and drug discovery. Its derivatives have been instrumental in developing therapeutics and research tools that modulate a wide array of biological processes, from cellular metabolism and DNA repair to inflammatory signaling.[1][2] This guide focuses on a specific, under-explored analog: 4,6-Dimethylnicotinamide . While direct literature on this compound is sparse, its structural similarity to known bioactive molecules provides a strong rationale for its investigation in several high-impact research areas.
This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the most promising potential applications of this compound. We will delve into the mechanistic basis for these applications, provide detailed, field-proven experimental protocols, and offer a framework for initiating a research program centered on this intriguing molecule.
Proposed Primary Research Application: A Scaffold for Novel Kinase Inhibitors Targeting IRAK4
A compelling body of evidence points to the nicotinamide core as a fertile ground for the development of kinase inhibitors. Of particular note is the discovery of 4,6-diaminonicotinamides as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for autoimmune and inflammatory diseases.[4][5]
The established success of the closely related 4,6-diamino-substituted scaffold provides a strong impetus to investigate this compound as a foundational structure for a new class of IRAK4 inhibitors. The methyl groups at the 4 and 6 positions offer distinct steric and electronic properties compared to the amino groups, potentially leading to altered selectivity profiles and pharmacokinetic properties. A research program could, therefore, utilize this compound as a starting point for a structure-activity relationship (SAR) campaign to optimize potency and selectivity.
Experimental Workflow for IRAK4 Inhibitor Discovery
The following workflow outlines a logical progression from initial biochemical validation to cellular target engagement, providing a robust framework for assessing the potential of this compound and its future derivatives as IRAK4 inhibitors.
Caption: IRAK4 Inhibitor Discovery Workflow.
Detailed Experimental Protocol 1: In Vitro IRAK4 Kinase Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on IRAK4 kinase activity by measuring the amount of ADP produced. The Transcreener® ADP² Assay is a robust and widely used platform for this purpose.[6][7]
Principle: The assay quantifies the ADP generated by the kinase reaction. This is achieved through a competitive immunoassay where newly formed ADP displaces a fluorescent tracer from an ADP-specific antibody, leading to a change in fluorescence polarization.
Materials:
-
Recombinant human IRAK4 enzyme (BPS Bioscience, #79514)[8]
-
IRAKtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)[6]
-
This compound stock solution (in DMSO)
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X ATP/substrate cocktail in kinase buffer. For a final concentration of 10 µM ATP, the 2X solution would be 20 µM ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the IRAK4 enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 7.5 nM).[6]
-
Assay Reaction:
-
Add 5 µL of the test compound dilution (or vehicle control) to the assay plate.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate cocktail.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[7]
-
Detection:
-
Add 20 µL of the Transcreener® ADP² Detection Mix to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Read Plate: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert fluorescence polarization values to ADP concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Detailed Experimental Protocol 2: Cell-Based IRAK4 Functional Assay
This protocol assesses the ability of this compound to inhibit IRAK4 signaling in a cellular context by measuring the production of a downstream pro-inflammatory cytokine, such as TNF-α, in human peripheral blood mononuclear cells (PBMCs).[10][11]
Principle: Activation of TLRs in PBMCs with lipopolysaccharide (LPS) triggers the IRAK4 signaling cascade, leading to the production and secretion of TNF-α. An effective IRAK4 inhibitor will block this pathway and reduce TNF-α levels.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (in DMSO).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to rest for 2 hours.
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
Proposed Secondary Research Applications: Modulating NAD+-Dependent Enzymes
The core nicotinamide structure is the natural byproduct and a feedback inhibitor of two critical families of NAD+-dependent enzymes: sirtuins and poly(ADP-ribose) polymerases (PARPs).[10][12] This provides a logical basis for investigating this compound as a chemical probe or a starting point for developing novel modulators of these enzymes.
Sirtuin Modulation
Sirtuins are a class of protein deacetylases that play crucial roles in metabolism, aging, and stress responses.[13] While nicotinamide itself is a non-selective sirtuin inhibitor, substituted nicotinamides can exhibit altered potency and even isoform selectivity.[14] The 4,6-dimethyl substitution pattern could be explored to understand its impact on binding to the sirtuin active site, potentially leading to the development of more selective inhibitors.
Caption: Sirtuin activity and nicotinamide inhibition.
Detailed Experimental Protocol 3: In Vitro SIRT1 Fluorogenic Assay
This protocol measures the deacetylase activity of SIRT1 and can be used to determine the inhibitory potential of this compound.
Materials:
-
Recombinant human SIRT1 enzyme.
-
SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore/quencher pair).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release the fluorophore).
-
Nicotinamide (as a positive control inhibitor).
-
96-well, black, flat-bottom plates.
Procedure:
-
Reagent Preparation: Prepare solutions of SIRT1, NAD+, and the test compound (this compound) in assay buffer.
-
Assay Reaction:
-
To each well, add the test compound at various concentrations.
-
Add the SIRT1 enzyme and incubate for 10 minutes at room temperature to allow compound binding.
-
Add the fluorogenic substrate.
-
Initiate the reaction by adding NAD+.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the enzymatic reaction and develop the signal by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
PARP Inhibition
PARPs, particularly PARP1, are key enzymes in the DNA damage response.[6] PARP inhibitors have emerged as a successful class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations). The design of many PARP inhibitors is based on mimicking the nicotinamide portion of the NAD+ substrate. Therefore, this compound is a rational candidate for investigation as a PARP inhibitor scaffold.
Detailed Experimental Protocol 4: Cell-Based PARP Activity Assay (Live-Cell Imaging)
This protocol allows for the real-time visualization and quantification of PARP activity and its inhibition by test compounds at sites of DNA damage.
Principle: Upon DNA damage induced by a laser, fluorescently tagged PARP1 is rapidly recruited to the damage site. The accumulation and retention time of PARP1 can be altered by inhibitors.
Materials:
-
HeLa cells stably expressing EGFP-tagged PARP1.
-
Glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with 10% FBS).
-
Confocal microscope equipped with a 405 nm laser for micro-irradiation and a 488 nm laser for EGFP excitation, with environmental control (37°C, 5% CO₂).
-
This compound.
-
Olaparib (as a positive control PARP inhibitor).
Procedure:
-
Cell Culture: Plate PARP1-EGFP HeLa cells in glass-bottom dishes and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with live-cell imaging medium containing the desired concentration of this compound or a control compound. Incubate for 1-2 hours.
-
Microscopy Setup: Place the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Pre-damage Imaging: Acquire several images of a selected field of view before inducing damage to establish a baseline fluorescence.
-
DNA Damage Induction: Use the 405 nm laser to irradiate a defined region of interest (ROI) within the nucleus of a cell.
-
Post-damage Imaging: Immediately begin acquiring a time-lapse series of images using the 488 nm laser to monitor the recruitment and dissociation of PARP1-EGFP at the damage site.
-
Image Analysis:
-
Measure the mean fluorescence intensity of the EGFP signal within the irradiated ROI over time.
-
Correct for photobleaching using the fluorescence intensity of a non-irradiated region.
-
Plot the relative fluorescence intensity at the damage site versus time.
-
-
Data Interpretation: Compare the recruitment kinetics (rate of accumulation and peak intensity) and retention time of PARP1-EGFP in cells treated with this compound to untreated and positive control-treated cells. PARP inhibitors typically increase the retention time of PARP1 on damaged chromatin.
Synthesis and Chemical Properties
A potential synthetic pathway could involve the oxidation of a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine), to yield 4,6-dimethylnicotinic acid. This acid can then be converted to the amide through standard coupling procedures.
Caption: Plausible synthetic route to this compound.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| LogP | ~0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Conclusion
This compound, while currently under-researched, stands as a compound of significant potential. Its structural relationship to established IRAK4 inhibitors provides a clear and compelling avenue for investigation in the field of autoimmune and inflammatory diseases. Furthermore, its core nicotinamide structure warrants exploration of its effects on NAD+-dependent enzymes like sirtuins and PARPs, which are central to cellular health and disease. The experimental protocols detailed in this guide offer a validated and systematic approach for researchers to begin unlocking the therapeutic and tool-compound potential of this compound and its future derivatives.
References
- Avalos, A. M., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1027-1037.
- De la Torre, D., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters, 11(5), 893-900.
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Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]
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- Avalos, A. M., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1027-1037.
- Tanny, J. C., & Moazed, D. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1537, 227-240.
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ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Retrieved from [Link]
- Weng, Z., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.
- Ishida, T., et al. (2002). Preparation of Deuterated Methyl and Dimethyl Substituted Nicotinoylating Agents for Derivatization of the N-Terminal of Protein. Biological & Pharmaceutical Bulletin, 25(11), 1492-1494.
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BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]
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BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Retrieved from [Link]
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Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
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BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
- Telliez, J. B., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 743-750.
- Wang, Z., et al. (2015). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 290(48), 28899-28910.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4,6-Dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Nicotinamide Analogue on the Horizon
The nicotinamide scaffold has proven to be a cornerstone in cellular metabolism and a fertile ground for therapeutic innovation. As the amide form of vitamin B3, nicotinamide is the central precursor for nicotinamide adenine dinucleotide (NAD+), a linchpin of cellular redox reactions, energy metabolism, and a signaling molecule in its own right.[1][2][3] The functional versatility of nicotinamide and its derivatives has led to their investigation in a wide array of therapeutic areas, from cancer to neurodegenerative diseases.[4][5][6]
This guide focuses on a novel analogue, 4,6-Dimethylnicotinamide. The introduction of methyl groups at the 4 and 6 positions of the pyridine ring is anticipated to modulate its physicochemical properties, such as lipophilicity and steric profile. These modifications could significantly alter its interaction with biological targets, potentially leading to enhanced potency, selectivity, or a completely novel mechanism of action compared to its parent molecule.
This document serves as an in-depth technical guide for researchers and drug development professionals, outlining a systematic and scientifically rigorous approach to elucidating the core mechanism of action of this compound. We will move beyond a mere listing of protocols, delving into the causality behind experimental choices to construct a self-validating investigational workflow.
Part 1: Hypothesized Mechanisms of Action: Charting the Investigational Landscape
Based on the extensive literature surrounding nicotinamide and its analogues, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the foundation of our experimental strategy.
Modulation of the NAD+ Salvage Pathway
Nicotinamide is a key substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7] It is conceivable that this compound could act as a substrate, an inhibitor, or a modulator of NAMPT or other enzymes in this pathway, thereby altering intracellular NAD+ pools. An increase in NAD+ could, in turn, affect the activity of NAD+-dependent enzymes.[8]
Sirtuin Modulation
Sirtuins are a family of NAD+-dependent deacylases that regulate a multitude of cellular processes, including gene expression, metabolism, and DNA repair.[9][10][11] While nicotinamide is a known inhibitor of sirtuins in vitro, its effect in cells can be stimulatory due to its role in boosting NAD+ levels.[12] The dimethyl substitution on this compound could alter its binding to the sirtuin active site, potentially transforming it into a more potent inhibitor or even a direct activator.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in DNA repair.[4][6] PARP inhibitors have emerged as a significant class of anti-cancer agents.[13][14][15] The nicotinamide moiety is a common pharmacophore in many PARP inhibitors. The structural modifications in this compound could enhance its affinity for the PARP active site, leading to potent inhibition of DNA repair.
Kinase Inhibition
Recent studies have revealed that nicotinamide can act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and casein kinase 1 (CK1).[1] It is plausible that this compound could possess a unique kinase inhibitory profile, potentially targeting kinases involved in cell proliferation, survival, or differentiation.
Part 2: A Tiered Experimental Strategy for Mechanism of Action Elucidation
We propose a multi-tiered approach to systematically investigate the mechanism of action of this compound. This strategy is designed to progress from broad cellular phenotyping to specific target identification and pathway validation.
Tier 1: Initial Cellular Phenotyping
The initial step is to understand the broad impact of this compound on cellular physiology.
-
Objective : To determine the effect of this compound on cell viability and proliferation across a panel of cell lines (e.g., cancer cell lines from different tissues, normal cell lines).
-
Methodology :
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo®).[7]
-
In parallel, assess cell proliferation using a confluence-based method or a DNA synthesis assay (e.g., BrdU incorporation).
-
-
Causality : This initial screen will reveal if the compound is cytotoxic, cytostatic, or has no effect on cell growth. The dose-response curve will be crucial for determining the concentration range for subsequent experiments.
| Cell Line | IC50 (µM) for this compound | Effect |
| Cancer Cell Line A | [Insert Value] | [Cytotoxic/Cytostatic] |
| Cancer Cell Line B | [Insert Value] | [Cytotoxic/Cytostatic] |
| Normal Cell Line C | [Insert Value] | [Cytotoxic/Cytostatic] |
-
Objective : To determine if this compound induces cell cycle arrest.
-
Methodology :
-
Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Harvest cells, fix in ethanol, and stain with propidium iodide.
-
Analyze DNA content by flow cytometry.
-
-
Causality : This experiment will indicate if the compound's anti-proliferative effects are mediated through arrest at a specific phase of the cell cycle (G1, S, or G2/M).
Tier 2: Target Class Identification
Based on the initial phenotypic data, the next tier of experiments aims to narrow down the potential molecular targets.
Caption: Hypothesized signaling pathway for this compound as a PARP inhibitor.
-
Objective : To probe for changes in key proteins downstream of the hypothesized target.
-
Methodology :
-
Treat cells with this compound.
-
Lyse cells and perform SDS-PAGE and Western blotting for relevant markers.
-
If PARP inhibition is suspected : Look for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
-
If sirtuin modulation is suspected : Examine the acetylation status of known sirtuin substrates (e.g., p53, α-tubulin). [16] * If kinase inhibition is suspected : Analyze the phosphorylation status of the kinase's substrates.
-
-
Causality : This provides direct evidence of target engagement and downstream pathway modulation within the cellular context.
-
Objective : To confirm direct binding of this compound to its putative target protein in cells.
-
Methodology :
-
Cellular Thermal Shift Assay (CETSA) : Treat intact cells with this compound, heat the cell lysate to various temperatures, and then detect the soluble fraction of the target protein by Western blot. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Isothermal Titration Calorimetry (ITC) : In a cell-free system, directly measure the heat change upon binding of the compound to the purified target protein to determine the binding affinity (Kd).
-
-
Causality : These assays provide definitive proof of a direct physical interaction between the compound and its target protein.
Part 3: Data Interpretation and Building a Cohesive Mechanistic Model
The culmination of this multi-tiered investigation is the synthesis of all collected data into a coherent model of the mechanism of action of this compound.
-
Data Integration : Correlate the findings from each tier. For example, does the observed G2/M cell cycle arrest (Tier 1) align with the induction of DNA damage markers seen after PARP inhibition (Tiers 2 & 3)?
-
Quantitative Analysis : Utilize the dose-response curves from various assays to establish a relationship between target engagement and the cellular phenotype.
-
Model Refinement : The initial hypotheses should be revisited and refined based on the experimental evidence. It is possible that this compound has a polypharmacological profile, affecting multiple targets.
Conclusion
The elucidation of the mechanism of action of a novel compound like this compound is a complex but critical undertaking in the drug discovery and development process. By employing a systematic, hypothesis-driven, and multi-tiered experimental approach, researchers can build a robust and evidence-based understanding of how this molecule exerts its biological effects. The insights gained from such studies will be invaluable in guiding its future preclinical and clinical development, ultimately determining its therapeutic potential.
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- PubMed. (2023). Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING-dependent therapy-induced senescence and provides "one-two punch" opportunity with anti-PD-L1 therapy in colorectal cancer. Cancer Science, 114(11), 4184-4201.
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- PubMed Central. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 13(21), 5433.
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discovery and structure-based design of nicotinamide derivatives
An In-depth Technical Guide to the Discovery and Structure-Based Design of Nicotinamide Derivatives
Foreword
Nicotinamide, a form of vitamin B3, is the central chemical moiety of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in cellular metabolism, signaling, and DNA repair has positioned the enzymes that regulate its biosynthesis and consumption as critical targets for therapeutic intervention.[1][2] Consequently, nicotinamide derivatives have emerged as a privileged scaffold in modern drug discovery, leading to the development of inhibitors for a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4][5]
This guide provides a comprehensive walkthrough of the principles and practices involved in the discovery and structure-based design of novel nicotinamide derivatives. Moving beyond a mere recitation of facts, we delve into the causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Our narrative is built upon the pillars of scientific integrity: explaining the why behind the how, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable sources.
Section 1: The Biological Imperative: NAD+ Metabolism as a Therapeutic Target
The rationale for targeting nicotinamide-related pathways begins with understanding the indispensable role of NAD+. This coenzyme exists in two forms, an oxidized state (NAD+) and a reduced state (NADH), which are central to cellular redox reactions.[1] The balance between these forms, the NAD+/NADH ratio, is a critical indicator of a cell's metabolic health and activity.[1]
Mammalian cells utilize three primary pathways to synthesize NAD+:
-
The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan, primarily in the liver.[1][6]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid (NA) into NAD+.[6][7]
-
The Salvage Pathway: Recycles nicotinamide (NAM), the byproduct of NAD+-consuming enzymes, back into NAD+. This pathway is the predominant source of NAD+ in most mammalian tissues, making its enzymes prime targets for drug design.[1][7][8]
The rate-limiting enzyme in this crucial salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[1] Many cancer cells exhibit elevated glycolysis and are highly dependent on the NAD+ supplied by the NAMPT-driven salvage pathway, creating a therapeutic window for NAMPT inhibitors.[1][9]
Figure 1: Simplified overview of the three major NAD+ biosynthesis pathways in mammals.
Key Therapeutic Targets
The versatility of the nicotinamide scaffold allows it to be adapted for various enzymatic targets. Structure-based design efforts have primarily focused on:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): A key metabolic enzyme and a promising target for oncology.[10] Its inhibition starves cancer cells of the NAD+ needed for their heightened metabolism.[9]
-
Nicotinamide N-Methyltransferase (NNMT): A cytosolic enzyme implicated in metabolic diseases.[4][11] Small molecule inhibitors have been developed to modulate its activity.[12][13]
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate transcription and metabolism. Nicotinamide itself is a known inhibitor.[1][14]
-
VEGFR-2 and other Kinases: The nicotinamide moiety has been incorporated into designs targeting the ATP-binding pocket of kinases like VEGFR-2, demonstrating its utility as a pharmacophoric feature for a broader class of enzymes.[15][16][17]
-
DNA Demethylases (e.g., ALKBH2): Highly expressed in certain cancers like glioblastoma, these enzymes represent another emerging target class for nicotinamide derivatives.[18]
Section 2: The Hunt for Hits: Discovery and Screening
The discovery phase begins with identifying initial molecules, or "hits," that demonstrate activity against the target of interest. This is achieved through a combination of high-throughput screening and rational design.
Screening Methodologies
-
Phenotypic Screening: This approach involves testing compound libraries for a desired effect in a cellular or organismal model without a priori knowledge of the specific target. An initial NAMPT inhibitor was identified through such a phenotypic screening effort, with the molecular target identified afterward.[10]
-
Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the activity of the purified target enzyme. They are the workhorse of hit validation and lead optimization. Common formats include fluorescence polarization (FP) assays, enzyme-linked immunosorbent assays (ELISAs), and coupled enzyme assays.[18][19]
Protocol 2.1: A Self-Validating Coupled Enzyme Assay for Nicotinamidase Activity
This protocol provides a framework for a continuous spectrophotometric assay to monitor nicotinamidase activity, which hydrolyzes nicotinamide to nicotinic acid and ammonia. The production of ammonia is coupled to the reaction of a second enzyme, glutamate dehydrogenase (GDH), which consumes NADH, a molecule that can be monitored by absorbance.
Principle:
-
Reaction 1 (Target): Nicotinamide + H₂O ---(Nicotinamidase)--> Nicotinic Acid + NH₃
-
Reaction 2 (Coupling): NH₃ + α-ketoglutarate + NADH ---(GDH)--> L-glutamate + NAD⁺ + H₂O
The rate of NADH decrease, measured by absorbance at 340 nm, is directly proportional to the nicotinamidase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.3.
-
Substrate Stock: 100 mM Nicotinamide in Assay Buffer.
-
Coupling Reagent Mix: In Assay Buffer, prepare a mix containing 2 mM α-ketoglutarate, 500 µM NADH, and 3 units/100 µL of bovine glutamate dehydrogenase (GDH).
-
Test Compound Stocks: Dissolve inhibitor compounds in 100% DMSO at a concentration of 10 mM.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the Coupling Reagent Mix.
-
Add 2 µL of the test compound dilution in DMSO (or DMSO alone for positive/negative controls).
-
Add 20 µL of Assay Buffer. For the "no enzyme" negative control, add 40 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of the target nicotinamidase enzyme diluted in Assay Buffer to all wells except the negative control.
-
Allow the plate to incubate for 5 minutes at 25°C to establish a baseline.
-
Start the enzymatic reaction by adding 10 µL of the Nicotinamide substrate stock solution to achieve a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometric plate reader.
-
-
Data Acquisition and Validation:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Self-Validation Check 1 (Negative Control): The "no enzyme" wells should show no significant change in absorbance, confirming that the signal is enzyme-dependent.
-
Self-Validation Check 2 (Positive Control): The "DMSO only" wells should show a steady, linear decrease in absorbance, confirming enzyme activity and reagent stability.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each test compound relative to the positive control. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
-
Section 3: From Blueprint to Molecule: The Structure-Based Design Cycle
Once initial hits are identified, structure-based drug design (SBDD) provides a powerful, rational approach to optimize their potency and selectivity.[20] SBDD relies on high-resolution structural information of the target protein, typically obtained through X-ray crystallography, to visualize how a compound binds. This "blueprint" allows medicinal chemists to design modifications that improve molecular interactions.[10][21]
The SBDD process is an iterative cycle: obtaining a protein-ligand structure, analyzing the binding mode, designing a new compound, synthesizing it, and then testing its activity, before repeating the cycle.
Figure 2: The iterative cycle of Structure-Based Drug Design (SBDD).
The Cornerstone: Protein X-ray Crystallography
X-ray crystallography is the primary technique for determining high-resolution 3D structures of proteins and their complexes with ligands.[20][22] It provides an atomic-level view of the binding site, revealing hydrogen bonds, hydrophobic interactions, and the precise orientation of the inhibitor.[20]
Protocol 3.1: Obtaining a Protein-Ligand Co-Crystal Structure
This protocol outlines the essential steps for determining the structure of a target protein in complex with a nicotinamide derivative inhibitor. The causality is clear: without a high-quality crystal that diffracts X-rays, no structural data can be obtained.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Express the target protein (e.g., NAMPT) in a suitable system (e.g., E. coli or insect cells).
-
Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Causality: Purity is paramount. Contaminating proteins can inhibit crystallization or incorporate into the crystal lattice, degrading diffraction quality.
-
-
Crystallization Screening:
-
Concentrate the purified protein to 5-10 mg/mL.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen hundreds of conditions (precipitants, buffers, salts) using commercially available screens.
-
For co-crystallization, add the nicotinamide derivative inhibitor to the protein solution at a 3-5 fold molar excess before setting up the drops.
-
Causality: The goal is to slowly bring the protein out of solution to form a highly ordered, three-dimensional crystal lattice. The vast number of conditions screened is necessary because protein crystallization is empirical and unpredictable.
-
-
Crystal Optimization:
-
If initial screening yields small or poorly formed crystals ("hits"), optimize the conditions. This involves systematically varying the concentration of the precipitant, buffer pH, and protein concentration around the initial hit condition.
-
Causality: Fine-tuning conditions improves crystal size and quality, which is essential for good X-ray diffraction.
-
-
Data Collection:
-
Cryo-protect the optimized crystal by briefly soaking it in a solution containing the original crystallization components plus a cryo-protectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Causality: Cryo-cooling minimizes radiation damage to the crystal from the intense X-ray beam, allowing a complete dataset to be collected from a single crystal. Synchrotrons provide high-intensity X-rays necessary for diffracting from biological crystals.[23]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the "phase problem" using molecular replacement if a homologous structure exists.
-
Build an initial atomic model of the protein and ligand into the resulting electron density map.
-
Refine the model against the experimental data, iteratively improving the fit and geometry.
-
Self-Validation: The final model is validated using metrics like R-work/R-free, Ramachandran plots, and geometry checks. A low R-free value indicates that the model accurately describes the experimental data and has not been over-fitted.
-
Empowering Design: Computational Chemistry
Computational methods are integral to the SBDD cycle, used to analyze binding modes, predict the affinity of new designs, and prioritize synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[4] It is used to screen virtual libraries of compounds against a protein structure and to generate binding hypotheses for newly designed molecules before they are synthesized.[20][24] The correlation between docking scores and experimentally determined IC₅₀ values can validate the computational model.[4]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic movements of the protein-ligand complex over time. This can confirm the stability of a predicted binding pose and provide deeper insights into the energetics of the interaction.[17][25]
Section 4: The Path to Potency: Lead Optimization and SAR
With structural insights in hand, the goal of lead optimization is to iteratively modify a hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
From Structure to Activity: Building the Relationship
The analysis of a co-crystal structure reveals which parts of the nicotinamide derivative are critical for binding and where modifications can be made. For example, a structure might reveal an unfilled hydrophobic pocket adjacent to the nicotinamide ring. A medicinal chemist would then design a new derivative with a hydrophobic group at that position to fill the pocket, potentially increasing binding affinity and potency.
This process of systematic modification and testing builds a Structure-Activity Relationship (SAR) .[4][13] SAR studies are crucial for understanding which chemical features are responsible for the molecule's biological activity.
Data-Driven Design: A Quantitative Look at SAR
The results of SAR studies are best summarized in a table, allowing for direct comparison of how changes in chemical structure affect inhibitory potency (typically measured as IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Exemplar SAR Data for NAMPT Inhibitors (This table is a representative example based on principles described in the literature; specific values are illustrative.)
| Compound ID | R¹ Group (Modification) | R² Group (Modification) | NAMPT IC₅₀ (nM)[3] | Rationale for Design |
| Lead-01 | H | H | 550 | Initial Hit Compound |
| Opt-02 | -CH₃ | H | 210 | Added methyl to probe for small hydrophobic pocket. |
| Opt-03 | -Cl | H | 95 | Chloro group adds hydrophobicity and can act as H-bond acceptor. |
| Opt-04 | H | -(S)-1-phenylethyl | 15 | Added group to access a larger distal pocket observed in crystal structure.[10] |
| Opt-05 | -Cl | -(S)-1-phenylethyl | 0.8 | Synergistic effect of combining two favorable modifications. |
This data-driven approach, where each new compound is a hypothesis tested by experiment, is the essence of modern lead optimization. The most potent compounds from these studies showed subnanomolar antiproliferative activity in cancer cell lines and potent antitumor activity in vivo.[3]
Section 5: Conclusion and Future Perspectives
The journey from a biological concept—the central role of NAD+ metabolism—to a potent and selective small molecule inhibitor is a testament to the power of integrating biology, chemistry, and structural sciences. The nicotinamide scaffold has proven to be a remarkably fertile starting point for developing therapeutics against a range of targets.
The principles of structure-based drug design outlined in this guide—the iterative cycle of design, synthesis, and testing, all informed by high-resolution structural data—are fundamental to modern drug discovery. As technology advances, particularly with the advent of X-ray free-electron lasers (XFELs) for studying protein dynamics and cryo-electron microscopy (cryo-EM) for large, challenging complexes, our ability to rationally design these derivatives will only improve.[22] The continued exploration of nicotinamide analogs and biomimetics promises to yield even more sophisticated molecular tools and the next generation of targeted therapies.[26][27][28]
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Introduction: The Rationale for Interrogating Nicotinamide Metabolism
An In-Depth Technical Guide for the In Vitro Evaluation of Novel Nicotinamide Compounds
Nicotinamide, a form of vitamin B3, is the metabolic precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme fundamental to cellular life.[1][2] Beyond its classical role in redox reactions, NAD+ is a critical substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/BST1, which collectively govern cellular homeostasis, DNA repair, and signaling.[1][2][3] Consequently, enzymes within the NAD+ metabolic pathways, particularly the salvage pathway which recycles nicotinamide, have emerged as high-value therapeutic targets for a spectrum of diseases, from cancer to neurodegeneration and metabolic disorders.
The development of novel nicotinamide analogs and related compounds necessitates a rigorous, multi-tiered in vitro evaluation strategy. This guide provides a framework for this process, moving logically from initial biochemical screening to cellular target engagement and downstream functional consequences. The methodologies described are designed to be self-validating systems, providing a robust foundation for critical decision-making in drug development.
The Central Hub: Understanding NAD+ Metabolism
A thorough evaluation begins with a clear understanding of the key enzymatic players that regulate intracellular NAD+ pools. The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammals, starting from nicotinamide. Novel compounds are often designed to modulate the activity of the enzymes in this pathway.
Caption: Key enzymes in the NAD+ salvage and consumption pathways.
Part 1: Primary Biochemical Screening – Gauging Direct Enzymatic Impact
The initial step is to determine if a novel compound directly interacts with the primary enzymes of interest in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a clean measure of potency (e.g., IC50).
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assay
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, making it a prime target.[4] Its activity can be measured using a coupled-enzyme fluorometric assay.
Causality: The NAMPT reaction itself does not produce a fluorescent signal. Therefore, its product, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. This NAD+ is then used by alcohol dehydrogenase (ADH) to reduce a substrate, generating NADH, which is fluorescent and can be quantified in real-time.[5][6] The intensity of the fluorescence is directly proportional to NAMPT activity.
Experimental Protocol: Fluorometric NAMPT Inhibition Assay [5][7]
-
Reagent Preparation:
-
Prepare NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT).
-
Create a serial dilution of the test compound in 100% DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent artifacts.[5][6]
-
Prepare substrate solutions: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in Assay Buffer.
-
Prepare a coupling enzyme mixture containing NMNAT and ADH in Assay Buffer with ethanol.
-
-
Assay Execution (384-well format):
-
To each well of a black microplate, add 5 µL of diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Add 10 µL of purified recombinant human NAMPT enzyme (e.g., 10-20 ng/µL) to all wells except the "Blank" control. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a Master Mix containing Assay Buffer, ATP, NAM, PRPP, and the coupling enzyme mixture.
-
Initiate the reaction by adding 10 µL of the Master Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence signal (Excitation: 340 nm, Emission: 460 nm) every 2 minutes for 60-120 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and blank (0% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sirtuin (SIRT) Activity Assays
Sirtuins are NAD+-dependent deacylases.[8] Novel compounds may activate or inhibit their activity. Fluorogenic assays are common for high-throughput screening.
Causality: These assays use a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore, such as aminomethylcoumarin (AMC). The acetylated peptide is non-fluorescent. Upon deacetylation by a sirtuin, a developer enzyme cleaves the deacetylated peptide, releasing the free AMC, which fluoresces strongly.[9]
Experimental Protocol: Fluorogenic SIRT1 Deacetylation Assay [9][10]
-
Reaction Setup: In a 96-well plate, combine SIRT1 Assay Buffer, the fluorogenic acetylated peptide substrate (e.g., p53-AMC), NAD+, and the test compound or vehicle.
-
Enzyme Initiation: Add purified recombinant SIRT1 enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Development: Add the developer solution containing a protease that specifically cleaves the deacetylated substrate. Incubate for 30 minutes at room temperature.
-
Detection: Measure fluorescence with excitation at ~380-400 nm and emission at ~440-505 nm.[9][10]
-
Analysis: Calculate IC50 (for inhibitors) or EC50 (for activators) values as described for the NAMPT assay.
Poly(ADP-Ribose) Polymerase (PARP) Activity Assays
PARPs are activated by DNA damage and consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[11]
Causality: A common chemiluminescent assay format measures the incorporation of biotinylated ADP-ribose (from a biotinylated NAD+ substrate) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[12] The light output is proportional to PARP activity.
CD38 NAD+ Hydrolase Activity Assay
CD38 is a transmembrane enzyme with NAD+ glycohydrolase activity, breaking down NAD+.[13][14]
Causality: The most common method utilizes a fluorescent NAD+ analog, 1,N6-etheno-NAD (ε-NAD). CD38-mediated hydrolysis of ε-NAD produces ε-ADP-ribose, which has a significantly higher fluorescence quantum yield than the parent molecule.[1][14] The increase in fluorescence over time provides a direct measure of enzyme activity.
Data Presentation: Summary of Biochemical Screening
All quantitative data from primary screening should be summarized for clear comparison.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| NC-001 | NAMPT | Fluorometric | 0.015 ± 0.002 |
| NC-001 | SIRT1 | Fluorogenic | > 50 |
| NC-001 | PARP1 | Chemiluminescent | 12.5 ± 1.1 |
| NC-001 | CD38 | Fluorometric | > 50 |
| NC-002 | NAMPT | Fluorometric | 2.3 ± 0.4 |
| NC-002 | SIRT1 | Fluorogenic | 0.150 ± 0.018 |
| NC-002 | PARP1 | Chemiluminescent | > 50 |
| NC-002 | CD38 | Fluorometric | 28.1 ± 3.5 |
Part 2: Target Engagement in a Cellular Environment
A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, confirming that the compound binds its intended target inside intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16]
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unfolded, aggregated proteins are pelleted by centrifugation, while the soluble, stabilized target protein remains in the supernatant, where it can be detected by Western blot or other means.[15][18]
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Part 3: Assessing Downstream Cellular Consequences
Once target engagement is confirmed, the next logical step is to measure the functional impact on the cell. This involves quantifying changes in NAD+ levels and assessing overall cellular health and viability.
Quantification of Intracellular NAD+ Levels
The most direct consequence of modulating NAD+ metabolic enzymes is a change in the cellular NAD+ pool. Bioluminescent assays provide a highly sensitive and specific method for this measurement.[19][20]
Causality: These assays use a specific reductase enzyme that, in the presence of NADH, converts a proluciferin substrate into luciferin. A luciferase enzyme then uses this luciferin to generate light.[20] To measure total NAD+/NADH, cell lysates are treated with a dehydrogenase that reduces all NAD+ to NADH, which then feeds into the light-producing reaction. The signal is proportional to the total NAD+ and NADH concentration.[19][21]
Experimental Protocol: Bioluminescent NAD+/NADH Assay [20][22]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) in a 96-well white-walled plate and allow them to adhere overnight. Treat cells with a serial dilution of the novel nicotinamide compound for a specified time (e.g., 24, 48 hours).
-
Lysis and NAD+ Reduction: Add the provided lytic/detection reagent directly to the wells. This reagent contains detergent to lyse the cells and the necessary enzymes to convert all NAD+ to NADH and drive the proluciferin reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel (see below) to control for changes in cell number. Compare the normalized NAD+ levels in treated cells to vehicle-treated controls.
In Vitro Cytotoxicity Profiling
It is essential to determine the therapeutic window of a novel compound. Cytotoxicity assays measure the concentration at which a compound becomes toxic to cells.[23][24] It is critical to perform these assays in both cancer cell lines and normal, non-cancerous cell lines to assess for selective toxicity.[25]
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for viability.[23][25] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay [23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Detection: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation: Summary of Cellular Assay Data
| Compound ID | Cell Line | Cell Type | Cellular NAD+ Change (at 1µM, 24h) | CC50 (µM) |
| NC-001 | A549 | Lung Cancer | ↓ 85% | 0.05 ± 0.007 |
| NC-001 | IMR-90 | Normal Lung | ↓ 78% | 0.08 ± 0.01 |
| NC-002 | HeLa | Cervical Cancer | ↑ 45% | 15.2 ± 1.8 |
| NC-002 | HEK293 | Normal Kidney | ↑ 30% | > 50 |
Part 4: Integrated Workflow and Decision Making
The in vitro evaluation of novel nicotinamide compounds is a sequential and logical process. Each stage provides critical data that informs the decision to advance a compound to the next stage.
Caption: A structured workflow for in vitro evaluation of nicotinamide compounds.
Conclusion
This guide outlines a robust, integrated strategy for the preclinical in vitro evaluation of novel nicotinamide-related compounds. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. This logical, evidence-based approach ensures that only the most promising, well-characterized candidates are advanced toward in vivo studies, ultimately increasing the probability of success in the drug development pipeline.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Bogan, K. L., & Brenner, C. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology, 603, 143-164. [Link]
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Brodin, O., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Springer. [Link]
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Oishi, M., Ogasawara, Y., Ishii, K., & Tanabe, S. (1998). Assay of nicotinamide deamidase activity using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 59-64. [Link]
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Bogan, K. L., & Brenner, C. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PubMed. [Link]
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Yang, Y., & Cohen, M. S. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]
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Tarragó, M. G., & Chini, E. N. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol, 8(14), e2939. [Link]
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BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Moniot, S., & Steegborn, C. (2018). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1813, 17-27. [Link]
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BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). BPS Bioscience. [Link]
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Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
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Deininger, M. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Versiti Blood Research Institute. [Link]
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BellBrook Labs. (n.d.). Enzolution™ CD38 Assay System. BellBrook Labs. [Link]
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Smith, B. C., & Denu, J. M. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1813, 1-15. [Link]
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BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity). BPS Bioscience. [Link]
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Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity), 71275. Amsbio. [Link]
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Gallo, M., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 286(35), 30421-30430. [Link]
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Sanchez-Carron, G., et al. (2016). Nicotinamidase High-Throughput Functional Screening. Frontiers in Microbiology, 7, 1898. [Link]
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BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]
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DiVA portal. (2020). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA. [Link]
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Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100329. [Link]
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Gong, Y., et al. (2019). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ASSAY and Drug Development Technologies, 17(1), 31-42. [Link]
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Anderson, K. S., et al. (2003). Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae. Biochemistry, 42(4), 834-843. [Link]
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BMG LABTECH. (2008). PARP assay for inhibitors. BMG LABTECH. [Link]
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P-L, C., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 13(11), 2769. [Link]
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Zheng, X., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Journal of Medicinal Chemistry, 58(12), 4983-4995. [Link]
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Amsbio. (n.d.). PARP Assays. Amsbio. [Link]
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Słabicki, M., et al. (2020). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 25(11), 2539. [Link]
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Shi, J., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 47(12), 3139-3151. [Link]
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University of Iowa. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. University of Iowa. [Link]
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A Guide to the Spectroscopic Characterization of 4,6-Dimethylnicotinamide
This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 4,6-Dimethylnicotinamide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this nicotinamide derivative.
Introduction to this compound
This compound is a derivative of nicotinamide, a form of vitamin B3. The addition of two methyl groups to the pyridine ring can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity and potential therapeutic applications. Accurate and thorough characterization of this molecule is paramount for its development as a potential pharmaceutical agent. Spectroscopic methods provide a powerful toolkit for confirming its chemical identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the amide group, as well as the electron-donating effect of the methyl groups.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.8 | s | - | 1H |
| H-5 | ~7.0 | s | - | 1H |
| -CONH₂ | ~5.5 - 7.5 | br s | - | 2H |
| C4-CH₃ | ~2.5 | s | - | 3H |
| C6-CH₃ | ~2.6 | s | - | 3H |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for small organic molecules due to its good dissolving power and the presence of a single residual solvent peak that is easily identifiable. The use of a 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis. The broadness of the amide proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-6 | ~158 |
| C-4 | ~148 |
| C-2 | ~150 |
| C-3 | ~135 |
| C-5 | ~122 |
| C4-CH₃ | ~24 |
| C6-CH₃ | ~18 |
Expertise & Experience: The chemical shifts of the pyridine ring carbons are significantly influenced by the positions of the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) are typically deshielded and appear at higher chemical shifts. The methyl group substitutions at C-4 and C-6 will cause a downfield shift at these positions compared to unsubstituted nicotinamide.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum Data
For this compound (C₈H₁₀N₂O), the expected molecular weight is 150.18 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 150.
Key Predicted Fragmentation Peaks:
| m/z | Proposed Fragment | Notes |
| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion |
| 133 | [M - NH₃]⁺• | Loss of ammonia from the amide |
| 106 | [M - CONH₂]⁺ | Loss of the carboxamide group |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Trustworthiness: The fragmentation pattern provides a self-validating system for the proposed structure. The observed fragments should be consistent with the known fragmentation pathways of nicotinamide and its derivatives. For instance, the loss of the carboxamide group is a characteristic fragmentation for this class of compounds[1].
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for the amide and pyridine functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3150 | N-H stretch | Amide (-CONH₂) |
| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |
| 2980-2850 | C-H stretch (aliphatic) | Methyl groups (-CH₃) |
| ~1680 | C=O stretch (Amide I) | Amide (-CONH₂) |
| ~1600 | N-H bend (Amide II) | Amide (-CONH₂) |
| 1600-1450 | C=C and C=N stretches | Pyridine ring |
Authoritative Grounding: The assignment of these bands is based on well-established correlation charts and experimental data for similar compounds like nicotinamide[2]. The N-H stretching vibrations of the primary amide typically appear as two bands in the 3350-3150 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Predicted UV-Vis Absorption
The pyridine ring in this compound is the primary chromophore. The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* transitions.
| Solvent | λmax (nm) | Transition |
| Ethanol | ~215, ~265 | π → π* |
Expertise & Experience: Based on data for nicotinamide, which has absorption maxima around 210 nm and 260 nm, the addition of two methyl groups (auxochromes) is expected to cause a slight bathochromic (red) shift of these bands[3]. The choice of solvent can also influence the position and intensity of the absorption bands.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Molecular Structure and Key Spectroscopic Correlation
The following diagram illustrates the molecular structure of this compound and highlights the key atoms and functional groups that are probed by the different spectroscopic techniques.
Caption: Correlation between molecular structure and spectroscopic techniques for this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous identification and purity assessment. This guide provides a framework for the expected spectroscopic data and outlines the experimental protocols necessary to obtain high-quality results. By integrating the information from these complementary techniques, researchers can confidently confirm the structure of this molecule and proceed with further investigations into its biological properties and potential therapeutic applications.
References
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Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. [Link]
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PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Nicotinamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]
-
NIST. (n.d.). Nicotinamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of nicosulfuron raw medicine.
-
MassBank of North America (MoNA). (n.d.). Nicotinamide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 4,6-Dimethylnicotinamide as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, properties, and potential applications of 4,6-dimethylnicotinamide, a valuable heterocyclic building block in organic synthesis. While direct literature on this specific molecule as a synthetic intermediate is emerging, its structural motifs—a substituted pyridine ring and a reactive amide functionality—position it as a precursor for a diverse range of complex molecules. This document provides detailed, field-proven protocols for the synthesis of its precursor, 4,6-dimethylnicotinic acid, and its subsequent amidation. Furthermore, it explores potential, mechanistically supported applications in medicinal chemistry and materials science, drawing parallels with the well-established reactivity of related nicotinamide derivatives. All protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the Dimethylnicotinamide Scaffold
Nicotinamide and its derivatives are ubiquitous in biological systems and are central to the development of numerous pharmaceuticals. The introduction of methyl groups onto the pyridine ring, as in this compound, significantly influences the molecule's electronic properties, solubility, and steric hindrance. These modifications can be strategically exploited to fine-tune the pharmacological profile of a target molecule or to direct the course of a chemical reaction. The 4,6-dimethyl substitution pattern, in particular, offers a unique combination of increased lipophilicity and altered reactivity at the pyridine ring, making it an attractive intermediate for the synthesis of novel bioactive compounds and functional materials.
Synthesis of this compound: A Two-Step Approach
The most direct and reliable route to this compound involves the synthesis of its corresponding carboxylic acid precursor, 4,6-dimethylnicotinic acid, followed by amidation.
Step 1: Synthesis of 4,6-Dimethylnicotinic Acid
The synthesis of 4,6-dimethylnicotinic acid can be achieved through the oxidation of 2,4-lutidine (2,4-dimethylpyridine). While various oxidizing agents can be employed, a common and effective method involves the use of potassium permanganate.
Protocol 1: Oxidation of 2,4-Lutidine to 4,6-Dimethylnicotinic Acid
-
Materials:
-
2,4-Lutidine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-lutidine and a sufficient volume of water.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
Gradually add powdered potassium permanganate to the cooled mixture. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and decolorize the excess potassium permanganate and manganese dioxide by the slow addition of sodium bisulfite.
-
The solution should become colorless. Acidify the solution with concentrated hydrochloric acid to precipitate the 4,6-dimethylnicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Causality of Experimental Choices:
-
The use of a strong oxidizing agent like KMnO₄ is necessary to oxidize the methyl group at the 4-position of the lutidine ring to a carboxylic acid.
-
The reaction is performed under acidic conditions to enhance the oxidizing power of the permanganate.
-
Sodium bisulfite is used to quench the excess oxidant and dissolve the manganese dioxide byproduct, simplifying the workup.
-
Acidification with HCl protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.
-
Step 2: Amidation of 4,6-Dimethylnicotinic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A reliable method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.
Protocol 2: Synthesis of this compound from 4,6-Dimethylnicotinic Acid
-
Materials:
-
4,6-Dimethylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 4,6-dimethylnicotinic acid in dichloromethane in a round-bottom flask.
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.
-
Cool the reaction mixture and carefully add it dropwise to an ice-cold solution of concentrated ammonium hydroxide with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Causality of Experimental Choices:
-
Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive towards nucleophiles.
-
The reaction with concentrated ammonium hydroxide provides a high concentration of ammonia to drive the amidation reaction to completion.
-
The aqueous workup with sodium bicarbonate neutralizes any excess acid and removes water-soluble byproducts.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available; requires experimental determination |
| Solubility | Soluble in polar organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.2 (s, 1H), 7.0 (s, 1H), 6.0-5.5 (br s, 2H), 2.5 (s, 3H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 170, 158, 148, 145, 130, 122, 24, 21 |
Note: NMR data are predicted and require experimental verification.
Applications as a Synthetic Intermediate
The presence of the amide group and the substituted pyridine ring makes this compound a versatile intermediate for the synthesis of a variety of target molecules.
Synthesis of Substituted Pyridines
The amide group can be hydrolyzed back to the carboxylic acid, which can then be used in a variety of transformations. The pyridine ring itself can undergo further functionalization.
Diagram: Potential Synthetic Transformations of this compound
Caption: Synthetic pathways from this compound.
Precursor to Bioactive Molecules
Nicotinamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, and antitumor properties.[1] The 4,6-dimethyl substitution pattern can be used to explore new chemical space in drug discovery programs. For instance, it can serve as a scaffold for the synthesis of novel enzyme inhibitors or receptor modulators.
Protocol 3: Hypothetical Synthesis of an N-Aryl-4,6-dimethylnicotinamide
-
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality of Experimental Choices:
-
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.
-
The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific aryl halide used.
-
An inert atmosphere is essential to prevent the degradation of the catalyst.
-
Conclusion
This compound, while not extensively documented in the literature as a synthetic intermediate, holds significant potential as a versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials makes it an accessible platform for the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising molecule.
References
-
El-Sayed, N. N. E., et al. (2020). Synthesis, biological evaluation, and molecular docking of new nicotinamide derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103417. [Link]
Sources
Application Note: Quantitative Analysis of 4,6-Dimethylnicotinamide
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 4,6-Dimethylnicotinamide, a substituted derivative of nicotinamide (Vitamin B3). Accurate quantification of this analyte is critical for research, quality control, and pharmacokinetic studies in drug development. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for complex biological matrices. This guide offers detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the experimental design, intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
This compound is a derivative of nicotinamide, a vital water-soluble vitamin that serves as a precursor to the coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+).[1] These coenzymes are fundamental to countless cellular metabolic and signaling pathways.[2][3] The addition of two methyl groups to the pyridine ring can alter the compound's lipophilicity, metabolic stability, and biological activity, making its precise quantification essential for understanding its pharmacological profile.[4]
The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5][6] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) using a nonpolar C18 stationary phase is the method of choice. Detection via Ultraviolet (UV) absorbance is effective because the pyridine ring structure inherently absorbs UV light.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and unparalleled selectivity.[3][8] This technique couples the separation power of HPLC with the mass analysis capability of a triple quadrupole mass spectrometer. It is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or tissue homogenates, as it can distinguish the analyte from endogenous interferences with high fidelity.[9][10][11]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is ideal for the analysis of bulk drug substances, formulated products, and in-process quality control, where analyte concentrations are relatively high and the matrix is simple.
Rationale and Causality
-
Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately nonpolar to polar organic molecules. The dimethyl substitution on the nicotinamide core increases its hydrophobicity compared to the parent molecule, making it well-suited for retention on a C18 phase.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer (potassium phosphate) and an organic modifier (acetonitrile) provides excellent control over retention and peak shape. The buffer maintains a consistent pH to ensure the analyte's ionization state is stable, leading to reproducible retention times. Acetonitrile is chosen for its low UV cutoff and efficient elution of analytes from the C18 column.
-
Detection Wavelength: Nicotinamide has a strong UV absorbance maximum (λmax) around 262 nm.[1] This is a logical starting point for this compound. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to confirm peak purity spectrally.
Experimental Protocol: HPLC-UV
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC or Milli-Q grade)
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm |
Solution Preparation:
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Drug Substance):
-
Accurately weigh and dissolve the sample in a 50:50 methanol/water diluent to achieve a theoretical concentration of ~50 µg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Workflow Diagram
Caption: General workflow for HPLC-UV analysis of this compound.
Method Validation Summary
The performance of this method should be evaluated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Method 2: Quantification by LC-MS/MS
This method is essential for determining low levels of this compound in complex biological matrices such as plasma, serum, or tissue homogenates. Its high selectivity minimizes interference from endogenous matrix components.[12]
Rationale and Causality
-
Sample Preparation: Protein precipitation is a rapid and effective technique to remove the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC-MS/MS system.[9][13] Cold acetonitrile is used to efficiently crash out these proteins.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes, allowing it to accurately correct for variations in sample recovery, matrix effects, and instrument response.[11][14] If a SIL-IS is unavailable, a structurally similar compound (e.g., N,N-dimethylnicotinamide) can be used as an analog internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing, basic compounds like substituted pyridines, as they readily accept a proton to form a positive ion [M+H]⁺.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specific transition is a unique signature for the analyte, virtually eliminating background noise.
Experimental Protocol: LC-MS/MS
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Stable Isotope-Labeled Internal Standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX API 4000 or equivalent triple quadrupole |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Mass Spectrometer Parameters (Hypothetical - requires optimization):
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| This compound | m/z 151.1 | m/z 106.1 (Loss of -N(CH₃)₂) |
| IS (e.g., -d3) | m/z 154.1 | m/z 109.1 |
Solution Preparation:
-
Analyte Stock Solution (1 mg/mL): Prepare in methanol.
-
IS Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards and quality control (QC) samples. Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation (Plasma):
-
Aliquot 50 µL of plasma samples (standards, QCs, unknowns) into microcentrifuge tubes.
-
Add 10 µL of the IS working solution to all tubes except the double blank.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.
Method Validation Summary
Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 (with 1/x² weighting) |
| Range | 0.5 - 500 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Conclusion
The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a cost-effective and straightforward approach suitable for high-concentration samples and quality control applications. For bioanalytical studies requiring high sensitivity and selectivity in complex matrices like plasma, the LC-MS/MS method is the authoritative choice. Proper method validation is imperative to ensure data integrity and reliability for any research or regulatory application.
References
-
PubMed. (n.d.). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. Retrieved from [Link]
-
Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Method validation data for the quantitative determination of nicotinamide riboside and related compound (nicotinamide). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
MDPI. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N,N-Dimethylnicotinamide. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 4,6-Dimethylnicotinamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a detailed protocol for the quantitative analysis of 4,6-Dimethylnicotinamide using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this nicotinamide derivative. The protocol outlines the chromatographic conditions, sample preparation, and system suitability requirements. The causality behind the selection of critical method parameters is discussed to provide a deeper understanding of the analytical process. This method serves as a foundational procedure that should be fully validated according to ICH guidelines before implementation in a regulated environment.[1][2][3]
Introduction
This compound is a derivative of nicotinamide (Vitamin B3), a crucial coenzyme in numerous biological and physiological pathways.[4] The structural modification of the nicotinamide backbone through the addition of dimethyl groups can significantly alter its chemical and biological properties, including its lipophilicity and potential interactions with biological targets.[5] As such, accurate and reliable analytical methods are essential for its quantification in various matrices during research, development, and quality control processes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds and their metabolites.[6] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like nicotinamide and its derivatives. This application note details a starting RP-HPLC method for the analysis of this compound, providing a comprehensive guide for its implementation and further validation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent retention and separation for compounds of moderate polarity.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard (purity ≥98%)
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and detection. The following parameters are recommended as a starting point:
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The phosphate buffer controls the pH of the mobile phase, which is crucial for consistent ionization and retention of the analyte. A pH of 3.0 is chosen to ensure the pyridine nitrogen is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Elution Mode | Isocratic or Gradient | An isocratic elution with a fixed mobile phase composition is simpler and more robust. A gradient elution may be necessary if other impurities or compounds are present in the sample matrix. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the UV absorbance spectrum of the parent compound, nicotinamide, which shows a maximum at around 260 nm. This should be confirmed by measuring the UV spectrum of this compound.[7] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Analytical Protocol
The following diagram illustrates the general workflow for the HPLC analysis of this compound:
Sources
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- 4. N,N-Dimethylnicotinamide | C8H10N2O | CID 81444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]
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- 7. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
4,6-Dimethylnicotinamide in drug discovery and development
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols related to 4,6-Dimethylnicotinamide.
Executive Summary
This compound, a substituted derivative of nicotinamide (a form of Vitamin B3), is emerging as a molecule of significant interest in drug discovery. While not a therapeutic agent in its own right, it serves as a crucial chemical scaffold and synthetic intermediate for developing novel modulators of key biological targets. Its structural relationship to nicotinamide places it at the crossroads of critical cellular processes, particularly NAD+ metabolism, which is central to energy homeostasis, DNA repair, and cellular signaling. This guide provides a comprehensive overview of this compound's role in the development of new therapeutics, detailing its known biological context, pharmacokinetic properties of its analogs, and step-by-step protocols for its synthesis and evaluation in preclinical research.
Introduction to this compound: A Versatile Scaffold
Nicotinamide and its derivatives are fundamental to cellular life. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is essential for redox reactions and as a substrate for NAD+-consuming enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[1][2] These enzymes are implicated in a host of diseases, including cancer, metabolic disorders, and neurodegeneration, making them attractive drug targets.
This compound modifies the core nicotinamide structure with two methyl groups. These additions increase the molecule's lipophilicity and steric bulk, which can significantly alter its binding affinity and selectivity for target proteins compared to the parent nicotinamide.[3] This makes it a valuable starting point for medicinal chemists to design more potent and specific inhibitors or modulators for a variety of enzyme classes. Research has shown that further substitutions on the this compound core can yield potent inhibitors for targets such as IRAK4 in autoimmune diseases and ALKBH2 in cancer.[4][5]
Mechanism of Action & Key Biological Targets
The biological activity of compounds derived from the this compound scaffold is diverse and depends on further chemical modifications. The core structure serves as a template to engage targets, often by mimicking the natural nicotinamide moiety of NAD+.
Key Enzyme Targets for Derivatives:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target in oncology.[6][7][8] Cancer cells have a high demand for NAD+, and inhibiting NAMPT can lead to energy depletion and cell death.[9] While this compound itself is not a known NAMPT inhibitor, its structural similarity to nicotinamide makes its derivatives prime candidates for the design of novel NAMPT inhibitors.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key signaling protein in the innate immune response, IRAK4 is a target for treating autoimmune diseases like rheumatoid arthritis. Structure-activity relationship (SAR) studies have led to the discovery of 4,6-diaminonicotinamides (a derivative class) that potently and selectively inhibit IRAK4.[4]
-
DNA Demethylases (e.g., ALKBH2): AlkB homolog 2 (ALKBH2) is a DNA repair enzyme that is overexpressed in certain cancers, such as glioblastoma.[5] Potent and selective inhibitors of ALKBH2 have been developed from the nicotinamide scaffold, demonstrating anti-proliferative and anti-migration activity in cancer cells.[5]
-
Other Potential Targets: The nicotinamide scaffold is also used to develop inhibitors for other enzyme classes, including succinate dehydrogenase (SDH) for antifungal applications and Nicotinamide N-methyltransferase (NNMT) in metabolic research.[3]
The central role of nicotinamide derivatives is to interfere with critical cellular pathways. The diagram below illustrates the NAD+ salvage pathway, a common target for such compounds.
Caption: NAD+ Salvage Pathway and Point of Inhibition.
Pharmacokinetics
Table 1: Summary of Pharmacokinetic Parameters for 4,6-d2-Nicotinamide in Rats [10]
| Parameter | Intravenous (IV) Administration (120 mg/kg) | Oral (PO) Administration (120 mg/kg) |
| Cmax (Mean) | 166,000 ± 12,700 ng/mL (at 0.016 h) | 96,000 ± 31,500 ng/mL |
| Tmax (Median) | N/A (immediate) | 0.5 h (range 0.5 - 4 h) |
| Terminal Half-Life (t½) | ~2.00 h | ~2.00 h |
| Tolerability | Well-tolerated | Well-tolerated |
Data sourced from a study in Male Han Wistar rats. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax.
These findings suggest that the 4,6-dimethyl substitution does not dramatically alter the fundamental pharmacokinetic behavior compared to nicotinamide, indicating good potential for oral bioavailability and a predictable clearance profile for its derivatives.
Application Notes & Experimental Protocols
The primary value of this compound lies in its utility as a foundational structure in a drug discovery workflow.
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- 4. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the SABRE agent 4,6-d2-nicotinamide and also nicotinamide in rats following oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategies for the Dissolution of 4,6-Dimethylnicotinamide in Common Laboratory Solvents
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 4,6-Dimethylnicotinamide. While specific solubility data for this compound is not extensively published, this document leverages established data on the parent compound, nicotinamide, to provide robust starting protocols. This guide outlines systematic procedures for solvent selection, stock solution preparation, and solubility determination, crucial for advancing preclinical and pharmaceutical research. The protocols herein are designed to be adaptable, ensuring their utility across a wide range of experimental contexts.
Introduction: The Importance of Solubility in Drug Discovery
The aqueous solubility of a small molecule is a critical physicochemical property that significantly influences its journey through the drug development pipeline. Poor aqueous solubility can lead to diminished bioavailability, hindering a compound's therapeutic efficacy.[1][2][3] Therefore, a thorough understanding of a compound's solubility characteristics is paramount from the early stages of discovery to formulation development.[4] this compound, a derivative of nicotinamide (Vitamin B3), is a compound of interest in various therapeutic areas. Establishing reliable protocols for its dissolution is a foundational step for any in vitro or in vivo investigation.
While specific solubility data for this compound is emerging, the well-documented solubility of its parent compound, nicotinamide, provides a strong predictive framework. Nicotinamide exhibits a broad solubility range across various polar and non-polar solvents, suggesting that this compound will likely follow a similar pattern, with modifications attributable to the presence of the two methyl groups. These methyl groups may increase lipophilicity, potentially influencing its solubility profile.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential before handling.
General Properties (Predicted)
Based on the structure of nicotinamide and related dimethylated derivatives, the following properties can be anticipated for this compound:
-
Appearance: Likely a white to off-white crystalline solid.[5][6]
-
Molecular Formula: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol [6]
-
Storage: Store in a cool, dry, well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended for solid compounds and prepared stock solutions.[5]
Safety & Handling
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[7][8][9] May be harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Recommended Solvents and Solubility Profile
The selection of an appropriate solvent is critical for the preparation of stock solutions and for conducting various in vitro and in vivo studies. The solubility of nicotinamide has been extensively studied in a variety of neat and binary solvent systems, providing a strong basis for selecting solvents for this compound.[12][13][14][15]
General Solubility of Nicotinamide (as a proxy)
The general solubility order for nicotinamide in common laboratory solvents is as follows:
DMSO > DMF > Water > Methanol > Ethanol > Propanols > Butanols > Acetone > Ethyl Acetate > Acetonitrile [12][15]
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF and moderate to good solubility in polar protic solvents like water and alcohols. The addition of two methyl groups may slightly decrease aqueous solubility while potentially enhancing solubility in less polar organic solvents compared to the parent nicotinamide.
Recommended Solvents for Stock Solution Preparation
For the preparation of high-concentration stock solutions, the following solvents are recommended as starting points:
| Solvent | Class | Rationale for Use & Expected Solubility | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of small molecules. Nicotinamide is highly soluble in DMSO.[12] | Can be toxic to cells at higher concentrations. Keep final DMSO concentration in assays low (typically <0.5%). |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, a strong solvent for many organic compounds. Nicotinamide shows high solubility in DMF.[5][12] | Also carries cellular toxicity concerns. Ensure final concentration in experiments is minimal. |
| Ethanol (EtOH) | Polar Protic | A good, less toxic alternative to DMSO/DMF for many compounds. Nicotinamide has good solubility in ethanol.[5][13] | May not achieve as high of a concentration as DMSO or DMF. |
| Methanol (MeOH) | Polar Protic | Similar to ethanol, a good solvent for polar compounds. Nicotinamide is more soluble in methanol than in ethanol.[12][15] | More toxic than ethanol; handle with appropriate precautions. |
| Water / Aqueous Buffers (e.g., PBS) | Polar Protic | Ideal for direct use in many biological assays. Nicotinamide is soluble in water.[5][12] | Solubility may be limited compared to organic solvents. pH of the buffer can influence the solubility of ionizable compounds. |
Experimental Protocols
The following protocols provide a systematic approach to preparing stock solutions and determining the approximate solubility of this compound.
Protocol for Preparing a High-Concentration Stock Solution
This protocol is designed for creating a concentrated stock solution, typically in an organic solvent, for subsequent dilution into aqueous media for experiments.
Caption: Workflow for Stock Solution Preparation.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Appropriate volumetric flasks or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Syringe filters (0.22 µm, if sterile filtration is needed)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 150.18 g/mol , weigh 1.502 mg for a final volume of 1 mL.
-
Solvent Addition: Add the desired volume of the selected solvent (e.g., DMSO) to the solid compound.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up solid particles and enhance dissolution.
-
Gentle Warming (Optional): If the compound remains undissolved, gentle warming of the solution (e.g., in a 37°C water bath) can be employed. Avoid excessive heat, which could degrade the compound.
-
Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain. A fully dissolved solution should be clear.
-
Sterile Filtration (Optional): If the stock solution is intended for cell-based assays, it can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol for Determining Approximate Aqueous Solubility
This protocol provides a method for estimating the kinetic solubility of this compound in an aqueous buffer, which is often more relevant for initial biological screening than thermodynamic solubility.[1]
Caption: Workflow for Aqueous Solubility Estimation.
Materials:
-
High-concentration stock solution of this compound (e.g., 100 mM in DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Plate shaker or rotator
Procedure:
-
Prepare Stock Solution: Make a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 100 mM).
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: In a 96-well plate or microcentrifuge tubes, add a small volume of each dilution to the aqueous buffer. For example, add 2 µL of each DMSO dilution to 98 µL of PBS to achieve a final DMSO concentration of 2%.
-
Incubation: Seal the plate or tubes and incubate at room temperature (or desired experimental temperature) for 1-2 hours with gentle shaking or rotation. This allows the system to reach a state of kinetic equilibrium.
-
Visual Inspection: After incubation, visually inspect each well or tube for any signs of precipitation. The presence of a cloudy suspension or solid particles indicates that the compound's solubility limit has been exceeded.
-
Determination: The highest concentration that remains a clear, homogenous solution is the approximate kinetic aqueous solubility under the tested conditions.
Conclusion
The protocols and guidelines presented in this document offer a robust starting point for the dissolution and handling of this compound. By leveraging the extensive solubility data of the parent compound, nicotinamide, researchers can make informed decisions on solvent selection and experimental design. It is imperative to experimentally verify the solubility of this compound for specific applications, as minor structural modifications can lead to significant changes in physicochemical properties. These application notes are intended to facilitate the seamless integration of this compound into a wide array of research and development activities.
References
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Cysewski, P., Przybyłek, M., Kowalska, A., & Tymorek, N. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4172. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
- Google Patents. (1984).
-
Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
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Semantic Scholar. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. [Link]
-
PubMed. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
-
ResearchGate. (2021). Characteristics of non-ideality of nicotinamide solubility in neat and.... [Link]
-
ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]
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-
PubChem. (n.d.). N,N-Dimethylnicotinamide. [Link]
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Application Notes and Protocols for the Metabolic Profiling of 4,6-Dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed as a comprehensive guide for the investigation of 4,6-Dimethylnicotinamide in metabolic studies. Due to the limited direct research available on this specific compound, the methodologies and expected outcomes are projected based on the well-established metabolic roles of its parent compound, nicotinamide (NAM), and other nicotinamide derivatives that modulate cellular metabolism. This document is intended to serve as a foundational framework for researchers to design and execute studies on novel nicotinamide analogues.
Introduction: Exploring the Metabolic Landscape of Novel Nicotinamide Analogues
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, functioning as a critical coenzyme in redox reactions essential for energy production and as a substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The intracellular concentration of NAD+ is meticulously maintained through a balance of de novo synthesis, the Preiss-Handler pathway, and the predominant salvage pathway.[2] In the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3]
Given the central role of the NAD+ salvage pathway in cellular bioenergetics, its modulation presents a compelling therapeutic strategy for a range of diseases, including cancer and metabolic disorders. While nicotinamide itself has been extensively studied, the metabolic effects of its various derivatives remain a burgeoning field of research. This compound, a structural analogue of nicotinamide, presents an intriguing candidate for investigation. The addition of methyl groups to the pyridine ring could potentially alter its interaction with NAMPT or other enzymes in the NAD+ metabolic network, leading to unique effects on cellular metabolism.
These application notes provide a detailed roadmap for researchers to systematically investigate the metabolic impact of this compound, from initial in vitro screening to more complex in vivo studies.
Hypothesized Mechanism of Action: A Potential Modulator of the NAD+ Salvage Pathway
Based on its structural similarity to nicotinamide, it is hypothesized that this compound will interact with the NAD+ salvage pathway. The primary point of interaction is likely to be the enzyme NAMPT. The dimethyl substitution on the pyridine ring could lead to several outcomes:
-
Competitive Inhibition of NAMPT: this compound may act as a competitive inhibitor of NAMPT, binding to the active site but not being converted to NMN, or being converted at a much slower rate. This would lead to a dose-dependent decrease in intracellular NAD+ levels.
-
Substrate for NAMPT: Alternatively, this compound could serve as a substrate for NAMPT, leading to the formation of a dimethylated NMN analogue. The downstream effects would then depend on the ability of NMNATs to convert this analogue into a modified NAD+ molecule.
-
Allosteric Modulation of NAMPT: The compound might bind to an allosteric site on NAMPT, either enhancing or inhibiting its enzymatic activity.
The depletion of NAD+ through NAMPT inhibition is a known mechanism of action for several anti-cancer compounds, such as FK866.[4] Such a depletion would be expected to have profound effects on cellular metabolism, including:
-
Impaired Glycolysis: A reduction in the NAD+/NADH ratio would inhibit key NAD+-dependent enzymes in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]
-
Mitochondrial Dysfunction: Reduced NAD+ levels would limit the fuel for the electron transport chain, leading to decreased ATP production and potentially increased production of reactive oxygen species (ROS).
-
Activation of Stress Responses: Cellular stress resulting from metabolic disruption could trigger pathways leading to apoptosis.
The following protocols are designed to test these hypotheses and elucidate the specific metabolic effects of this compound.
In Vitro Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic procedure for treating adherent cell lines with this compound to assess its metabolic effects.
Materials:
-
Cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into the appropriate tissue culture plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). Store at -20°C for long-term use.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control, which consists of medium with the same concentration of DMSO as the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental design.
-
Downstream Analysis: Following incubation, cells can be harvested for various assays as described in the following protocols.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular NAD+/NADH Ratio
This protocol describes a colorimetric or fluorometric cycling assay to determine the intracellular levels of NAD+ and NADH.[7][8]
Materials:
-
Cells treated with this compound
-
NAD+/NADH Assay Kit (commercially available kits are recommended)
-
Extraction buffers (acidic for NAD+ and basic for NADH, typically provided in the kit)
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Count the cells to ensure equal numbers for each sample.
-
Lyse the cells using the appropriate extraction buffer for either NAD+ or NADH, as per the kit instructions. This typically involves an acid extraction for NAD+ (which degrades NADH) and an alkaline extraction for NADH (which degrades NAD+).[8]
-
Incubate the lysates as recommended by the manufacturer to ensure complete degradation of the unwanted nucleotide.
-
Neutralize the extracts.
-
Perform the cycling assay according to the kit's protocol. This usually involves adding a reaction mixture containing an enzyme that cycles between NAD+ and NADH, and a probe that changes color or fluorescence in proportion to the amount of NAD+ or NADH.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NAD+/NADH ratio.
Protocol 4: Measurement of Intracellular ATP Levels
This bioluminescence-based assay quantifies intracellular ATP as a measure of cellular energy status.[9][10]
Materials:
-
Cells treated with this compound in a 96-well opaque plate
-
ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase and luciferin substrate.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the relative ATP levels compared to the vehicle-treated control.
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
The DCFDA assay is a common method to measure intracellular ROS levels.[11][12]
Materials:
-
Cells treated with this compound
-
DCFDA/H2DCFDA Cellular ROS Assay Kit
-
Positive control (e.g., tert-butyl hydrogen peroxide)
Procedure:
-
Harvest and wash the cells as described in previous protocols.
-
Resuspend the cells in the DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.[12]
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in assay buffer.
-
Measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm).
-
Quantify the change in ROS levels relative to the vehicle-treated control.
Protocol 6: LC-MS Based Metabolomics Analysis
This protocol provides a general workflow for preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS) to obtain a broad metabolic profile.[1][13]
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
Procedure:
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism by adding ice-cold extraction solvent to the culture dish.
-
Scrape the cells into the solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples and incubate on ice to ensure complete extraction.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS.
-
Reconstitute the samples in a suitable solvent for LC-MS analysis.
In Vivo Experimental Protocols
Protocol 7: General In Vivo Study in a Mouse Model
This protocol outlines a general approach for assessing the metabolic effects of this compound in a mouse model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
This compound
-
Vehicle solution (e.g., saline, PBS with a solubilizing agent like Tween 80)
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dosage should be determined from preliminary toxicity studies. Include a vehicle control group. Dosing can be acute (single dose) or chronic (daily for a set period).[14][15]
-
Sample Collection: At specified time points after the final dose, euthanize the mice and collect blood and tissues of interest (e.g., liver, kidney, tumor if using a xenograft model).
-
Sample Processing:
-
Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
Tissues: Immediately freeze-clamp or flash-freeze the tissues in liquid nitrogen to quench metabolism.[16]
-
-
Storage: Store all samples at -80°C until analysis.
Protocol 8: Preparation of Tissue Samples for Metabolomics
This protocol describes the preparation of frozen tissue samples for metabolomics analysis.
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ice-cold extraction solvent
-
Homogenizer
Procedure:
-
Keep the tissue frozen on dry ice or in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder.
-
Add ice-cold extraction solvent to the powdered tissue.
-
Homogenize the sample on ice.
-
Proceed with the extraction and sample preparation as described in Protocol 6 for cell-based metabolomics.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Metabolic Parameters in A549 Cells (48h Treatment)
| This compound (µM) | Cell Viability (% of Control) | NAD+/NADH Ratio (Fold Change) | Relative ATP Levels (Fold Change) | Relative ROS Levels (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.12 |
| 1 | 95 ± 6 | 0.9 ± 0.1 | 0.95 ± 0.07 | 1.1 ± 0.15 |
| 10 | 72 ± 8 | 0.6 ± 0.08 | 0.7 ± 0.09 | 1.8 ± 0.2 |
| 50 | 45 ± 7 | 0.3 ± 0.05 | 0.4 ± 0.06 | 2.5 ± 0.3 |
| 100 | 20 ± 4 | 0.1 ± 0.03 | 0.15 ± 0.04 | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation.
Visualizations
Diagram 1: The NAD+ Salvage Pathway and Potential Intervention by this compound
Caption: Hypothesized mechanism of this compound action on the NAD+ salvage pathway.
Diagram 2: Experimental Workflow for In Vitro Metabolic Profiling
Caption: A general workflow for the in vitro metabolic profiling of this compound.
References
-
Bio-protocol. (2019). MTT assay protocol. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link][7]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric). Retrieved from [Link]
-
Horsefield, S., et al. (2019). Protocols used for LC-MS analysis. Metabolomics Core Facility. Retrieved from [Link]
- Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in cell biology, 24(8), 464–471.
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and practical aspects. Metabolomics Core Facility. Retrieved from [Link][16]
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- Palikaras, K., et al. (2017). Intracellular Assessment of ATP Levels in Caenorhabditis elegans. Bio-protocol, 7(16), e2503.
-
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(47), 35005-35017.[5]
- Travelli, C., et al. (2018). NAMPT signaling in cancer. Cancers, 10(7), 229.
- Tolstikov, V., et al. (2014). Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells. PloS one, 9(12), e114019.
- Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ synthesis. Molecular cancer therapeutics, 8(12), 3306-3314.
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- Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans.
-
University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]
- Vives-Bauza, C., et al. (2010). A novel method for the measurement of NAD+, NADH, and their ratio in cultured cells. Analytical biochemistry, 398(2), 215-219.
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link][7]
-
Bio-protocol. (2015). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
- Horsman, M. R., et al. (1989). Nicotinamide as a radiosensitizer in a C3H mouse mammary carcinoma. Radiotherapy and Oncology, 15(3), 247-255.
-
Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature communications, 7, 12948.[15]
-
Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric). Retrieved from [Link][8]
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- 16. mcgill.ca [mcgill.ca]
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from Nicotinamides
Abstract: Nicotinamide, a fundamental B vitamin and a ubiquitous structural motif in biochemistry, serves as an exceptionally versatile and cost-effective starting material in synthetic organic chemistry. Its inherent reactivity, stemming from the pyridine ring, the carboxamide group, and the potential for functionalization at various positions, makes it a privileged scaffold for the construction of complex fused heterocyclic systems. These fused systems are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of key synthetic strategies for transforming nicotinamides into valuable fused heterocycles, offering detailed protocols, mechanistic insights, and practical application notes for researchers in drug development and chemical synthesis.
The Strategic Importance of Nicotinamide in Heterocyclic Synthesis
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and natural products.[2] Nicotinamide and its derivatives provide a pre-functionalized pyridine ring, which significantly simplifies the synthesis of more complex, fused architectures. The electron-deficient nature of the pyridine ring and the versatile chemistry of the amide functional group allow for a diverse range of chemical transformations. Key strategies, which will be detailed in this guide, include intramolecular cyclizations, cyclocondensation reactions, multicomponent reactions (MCRs), and cycloadditions. These methods enable the efficient assembly of bicyclic and polycyclic systems, such as thienopyridines, pyridopyrimidines, and other pharmacologically relevant scaffolds.[4][5]
Key Synthetic Strategy: Intramolecular Cyclization
Intramolecular cyclization is a powerful strategy that involves the formation of a new ring by connecting two reactive centers within the same molecule. In the context of nicotinamide chemistry, this typically involves a suitably functionalized nicotinamide derivative where a nucleophilic group attacks an electrophilic center to forge the new heterocyclic ring. A prime example is the synthesis of thieno[2,3-b]pyridines, a scaffold known for its antiplatelet and anticancer activities.[1]
Synthesis of Thieno[2,3-b]pyridines
The Gewald reaction and subsequent cyclization is a classic and reliable route. The process begins with the synthesis of a 2-mercaptonicotinamide derivative (often existing as the pyridinethione tautomer), which is then S-alkylated with an α-halocarbonyl compound. The resulting thioether intermediate possesses the necessary functionalities for the final ring-closing step.
Causality Behind Experimental Choices:
-
Base Catalyst (e.g., Sodium Ethoxide): The use of a strong base like NaOEt is crucial for the final cyclization step.[1][6] It deprotonates the active methylene group adjacent to the carbonyl, generating a carbanion. This carbanion then acts as the intramolecular nucleophile, attacking the cyano group (Thorpe-Ziegler cyclization) to form the thiophene ring.
-
Reaction Solvent: Ethanol is a common solvent as it readily dissolves the sodium ethoxide and the reactants, facilitating a homogeneous reaction environment.
Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.
Protocol 1: Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives
This protocol is adapted from established methodologies for the synthesis of thieno[2,3-b]pyridines via intramolecular cyclization of S-alkylated cyanopyridines.[1][6][7]
Materials:
-
Appropriately substituted 3-cyano-pyridin-2(1H)-thione (1.0 eq)
-
α-Halo ketone or ester (e.g., ethyl bromoacetate, chloroacetone) (1.1 eq)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol) or solid NaOEt (2.0 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
S-Alkylation (Formation of Intermediate 4):
-
Dissolve the 3-cyano-pyridin-2(1H)-thione (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol and stir for 15 minutes at room temperature to form the sodium thiolate salt.
-
To this mixture, add the α-halocarbonyl compound (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the S-alkylated intermediate can be isolated or used directly in the next step.
-
-
Intramolecular Cyclization (Formation of Product 5):
-
To the reaction mixture containing the S-alkylated intermediate, add an additional equivalent of sodium ethoxide (1.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified thieno[2,3-b]pyridine derivative.
-
Self-Validation:
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Purity: Purity should be assessed by HPLC and melting point analysis. The disappearance of the starting material peaks and the appearance of new, characteristic peaks for the fused system in NMR spectra validate the transformation.
| Substrate (Pyridinethione) | α-Halo Compound | Base/Solvent | Product Class | Typical Yield (%) | Reference |
| 3-Cyano-4,6-diphenyl-pyridinethione | Ethyl bromoacetate | NaOEt / EtOH | 3-Amino-2-ethoxycarbonyl-thienopyridine | 85-95% | [1] |
| 3-Cyano-4-methyl-6-phenyl-pyridinethione | Chloroacetone | NaOEt / EtOH | 3-Amino-2-acetyl-thienopyridine | 80-90% | [6] |
| 3-Cyano-4,6-diaryl-pyridinethione | 2-Chloro-N-arylacetamide | NaOEt / EtOH | 3-Amino-2-(N-aryl)carboxamido-thienopyridine | 75-88% | [1] |
Key Synthetic Strategy: Annulation via Cyclocondensation
Annulation involves the construction of a new ring onto an existing one. For nicotinamides, this is a highly effective strategy for synthesizing fused pyrimidine rings, leading to the pyrido[2,3-d]pyrimidine scaffold. This core is found in numerous kinase inhibitors and other biologically active molecules.[8][9] The synthesis typically starts with a 2-amino-nicotinonitrile or 2-amino-nicotinamide, which contains the necessary ortho-disposed nucleophilic centers to react with a synthon that provides the remaining atoms for the new pyrimidine ring.
Synthesis of Pyrido[2,3-d]pyrimidines
The choice of the C1 or C2 synthon dictates the substitution pattern on the newly formed pyrimidine ring. For example, reacting 2-aminonicotinonitrile with formamide provides an unsubstituted pyrimidine ring, while using acyl chlorides or isothiocyanates introduces further functionalization.
Causality Behind Experimental Choices:
-
Starting Material: A 2-amino group ortho to a cyano or carboxamide group on the pyridine ring is essential. The amino group acts as the initial nucleophile, while the second group participates in the subsequent ring-closing step.
-
Reagents (e.g., Chloroacetyl Chloride, Acyl Chlorides): These reagents serve as electrophilic C2 synthons. The reaction proceeds via initial acylation of the 2-amino group, followed by an intramolecular nucleophilic attack from the amide or nitrile nitrogen onto the newly introduced carbonyl group, leading to cyclization.[8]
Caption: A Three-Component Reaction for Pyridine Synthesis.
Protocol 3: Three-Component Synthesis of 4-Aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles
This protocol is based on established MCR methodologies for synthesizing functionalized pyridine scaffolds. [10] Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (10 mmol)
-
Ketone (e.g., acetophenone) (10 mmol)
-
Cyanothioacetamide (10 mmol)
-
Ethanol (25 mL)
-
Piperidine (1 mmol, 10 mol%)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), the ketone (10 mmol), cyanothioacetamide (10 mmol), and ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (10 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. A precipitate usually forms as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
Isolation: After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and then with diethyl ether. The product is often pure enough for subsequent steps, but it can be recrystallized from acetic acid or ethanol if necessary.
Self-Validation:
-
Yield and Melting Point: A high yield of a solid with a sharp melting point is a good indicator of a successful reaction.
-
Spectroscopic Confirmation: The structure should be confirmed by NMR and IR spectroscopy. The IR spectrum will show a characteristic nitrile stretch (~2220 cm⁻¹) and a C=S stretch.
Key Synthetic Strategy: Cycloaddition Reactions
Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds. [11]These reactions, particularly [3+2] cycloadditions, are powerful tools for constructing five-membered heterocyclic rings onto the nicotinamide framework with high regio- and stereocontrol. [12][13]
[3+2] Cycloaddition for Nicotine Analogs (Nicotinoids)
This strategy involves reacting a 1,3-dipole with a dipolarophile. For example, a nitrone derived from 3-pyridinecarboxaldehyde (related to nicotinamide) can serve as the 1,3-dipole. Its reaction with an alkene (the dipolarophile) leads to the formation of a fused or substituted isoxazolidine ring, which are considered nicotinoid structures.
Causality Behind Experimental Choices:
-
Frontier Molecular Orbitals (FMO): The regioselectivity of the cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap and favorable orbital coefficient overlap. [12]* Reaction Conditions: These reactions often proceed under mild, thermal conditions without the need for a catalyst, which is advantageous for preserving sensitive functional groups. [12]
Caption: [3+2] Cycloaddition for Fused Nicotinoid Synthesis.
Protocol 4: [3+2] Cycloaddition of a Pyridyl-Nitrone with a Nitroalkene
This is a general procedure based on a study of fully regio- and stereoselective synthesis of new nicotinoids. [12] Materials:
-
Z-C-(3-pyridyl)-N-methylnitrone (1.0 eq)
-
E-2-R-nitroethene (e.g., 1-nitroprop-1-ene) (2.0 eq)
-
Anhydrous Benzene or Toluene
Step-by-Step Procedure:
-
Preparation of Nitrone: The pyridyl nitrone is typically prepared fresh by the condensation of 3-pyridinecarboxaldehyde with N-methylhydroxylamine.
-
Reaction Setup: Dissolve the nitrone (1.0 eq) in dry benzene in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the nitroalkene (2.0 eq) to the solution. A slight excess of the dipolarophile is used to ensure complete consumption of the nitrone.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction is typically slow but proceeds cleanly.
-
Monitoring: Monitor the reaction progress by TLC and HPLC to observe the formation of the cycloadduct and the disappearance of the nitrone.
-
Work-up: After the reaction is complete, filter the post-reaction mixture (if any solids are present) and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the residue from ethanol to obtain the pure isoxazolidine product. The high selectivity of the reaction often leads to a single major product.
Self-Validation:
-
Stereochemistry: The relative stereochemistry of the cycloadduct can be determined using 2D NMR techniques like NOESY.
-
Regiochemistry: The regiochemistry is confirmed by ¹H and ¹³C NMR, identifying the connectivity between the atoms of the newly formed ring. Theoretical calculations within Molecular Electron Density Theory (MEDT) can also predict and validate the observed selectivity. [12]
Conclusion and Outlook
Nicotinamide is a powerful and versatile platform for the synthesis of diverse fused heterocyclic systems. The strategies outlined in this guide—intramolecular cyclization, cyclocondensation, multicomponent reactions, and cycloadditions—provide robust and adaptable pathways to valuable scaffolds for drug discovery. By understanding the causality behind the experimental choices and employing rigorous validation techniques, researchers can efficiently generate libraries of complex molecules for biological screening. The continued development of novel synthetic methodologies will further expand the utility of nicotinamide, solidifying its role as a cornerstone in the quest for new therapeutic agents. [5]
References
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I. V. Dyachenko, et al. (2024). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. ResearchGate. [Link]
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J. Niedballa & T. J. J. Müller (2022). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. ResearchGate. [Link]
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H. M. Faidallah, et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
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H. M. Faidallah, et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Publications. [Link]
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A. M. M. Hassan, et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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S. M. Rida, et al. (2005). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules. [Link]
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H. M. Faidallah, et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon. ResearchGate. [Link]
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A. M. M. Hassan, et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]
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A. Singh, et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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S. A. G. Ghattas (2023). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]
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P. W. Ondachi & D. L. Comins (2010). Synthesis of Fused-Ring Nicotine Derivatives from (S)-Nicotine. ResearchGate. [Link]
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T. J. J. Müller (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
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R. Jasiński, et al. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. [Link]
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Chemistry of Heterocyclic Compounds (2023). Vol. 59 No. 3 (2023): Cycloaddition reactions: recent progress. [Link]
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M. Xue, et al. (2021). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]
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P. W. Ondachi & D. L. Comins (2010). Synthesis of fused-ring nicotine derivatives from (S)-nicotine. PubMed. [Link]
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A. K. El-Shafei, et al. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]
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H. S. Ibrahim, et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. [Link]
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M. A. El-Gawish, et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Institutes of Health. [Link]
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Y. Liu, et al. (2019). Discovery of fused heterocyclic carboxamide derivatives as novel α7-nAChR agonists: Synthesis, preliminary SAR and biological evaluation. PubMed. [Link]
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S. K. Guchhait, et al. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. RSC Publishing. [Link]
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Prakash Raja (2023). Heterocyclic Synthesis Cycloaddition Reaction. YouTube. [Link]
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E. M. Quiñones, et al. (2009). Solvent-Free Heterocyclic Synthesis. ACS Publications. [Link]
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S. Singh, et al. (2024). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health. [Link]
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K. M. G. O'Connell, et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
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A. J. D. M. Jorgensen, et al. (2021). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. RSC Publishing. [Link]
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T. J. J. Müller (2009). (PDF) Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]
-
A. El-Sayed, et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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C. Wang, et al. (2024). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. MDPI. [Link]
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J. C. C. M. D. S. P. G. V. G. D. F. A. J. B. (2023). Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. National Institutes of Health. [Link]
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M. L. Bolognesi & L. D. D'Accolti (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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S. K. Guchhait & P. S. Shinde (2020). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-Dimethylnicotinamide Synthesis
Welcome to the Technical Support Center for 4,6-Dimethylnicotinamide Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth technical assistance for optimizing the synthesis of this compound. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
This guide is structured into two main sections covering the most probable synthetic strategies, followed by a crucial section on purification. Each section contains detailed troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Synthesis via Amidation of 4,6-Dimethylnicotinic Acid or its Esters
This is the most direct approach, involving the formation of the amide bond from a pre-existing pyridine ring. While conceptually straightforward, this pathway presents challenges related to the activation of the carboxylic acid and potential side reactions.
Workflow for Amidation Synthesis
Caption: General workflow for the amidation of 4,6-dimethylnicotinic acid/ester.
Troubleshooting Guide: Amidation Route
Q1: My amidation reaction from 4,6-dimethylnicotinic acid has a very low yield. What are the likely causes?
A1: Low yields in direct amidation of carboxylic acids are common and typically stem from two main issues: inefficient activation of the carboxylic acid and competing acid-base reactions.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and ammonia (or an amine) is unfavorable as it forms a stable ammonium carboxylate salt.[1] To proceed, the carbonyl carbon must be made more electrophilic.
-
Solution 1: Conversion to Acyl Chloride. A robust method is to first convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards ammonia.
-
Solution 2: Use of Coupling Reagents. For milder conditions, especially if your molecule has sensitive functional groups, using a coupling reagent is recommended. These reagents activate the carboxylic acid in situ.[2] Common choices and their relative effectiveness are summarized in the table below.
-
-
Causality: Coupling reagents like HATU or HBTU form highly reactive activated esters (e.g., O-acylisourea intermediates for carbodiimides), which are readily attacked by the amine nucleophile.[3] This avoids the high temperatures and harsh conditions needed for direct thermal condensation.[2]
| Coupling Reagent | Additive (Optional but Recommended) | Key Considerations |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[3] |
| EDC (EDAC) | HOBt | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup via aqueous extraction.[4] |
| HATU / HBTU | None required | Highly efficient and fast, but more expensive. Byproducts are generally soluble.[4] |
| T3P (Propylphosphonic Anhydride) | - | Effective, with water-soluble byproducts. Often used in process chemistry.[2] |
Q2: I am attempting a direct ammonolysis of methyl 4,6-dimethylnicotinate, but the reaction is slow and incomplete. How can I optimize it?
A2: Direct ammonolysis of esters can be sluggish. Optimization should focus on temperature, pressure, and catalysis.
-
Temperature and Pressure: Heating the reaction in a sealed vessel (autoclave) with aqueous or alcoholic ammonia will increase the reaction rate significantly.
-
Catalysis: While often uncatalyzed, certain catalysts can promote ester amidation.
-
Enzymatic Catalysis: Lipases, such as Novozym® 435, have been shown to effectively catalyze the amidation of nicotinic acid esters under mild conditions (e.g., 50°C), offering a green chemistry approach.[5] This method can significantly shorten reaction times and improve yields compared to traditional batch processes.[5]
-
Base Catalysis: Alkali metal alkoxides (e.g., sodium methoxide) can catalyze the reaction, but care must be taken as they can also promote side reactions if other sensitive functional groups are present.[6]
-
-
Solvent Choice: The choice of solvent can impact reaction rates. While alcohols like methanol are common, greener solvents like tert-amyl alcohol have also proven effective in enzymatic amidations.[5]
Q3: My reaction mixture turns dark, and I see multiple spots on my TLC plate. What are the potential side reactions?
A3: Pyridine derivatives can be susceptible to side reactions under harsh conditions.
-
Decarboxylation: If the reaction is heated too strongly, especially under acidic or basic conditions, decarboxylation of the nicotinic acid starting material can occur.
-
Ring Modification: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, though this is less likely at the 3-position (amide position). More probable is decomposition if very strong bases or high temperatures are used for prolonged periods.
-
Byproducts from Coupling Reagents: If using a carbodiimide like DCC without an additive like HOBt, a common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[3] This side product is often difficult to separate from the desired amide. The use of HOBt suppresses this side reaction by trapping the intermediate as an active ester.[7]
Section 2: De Novo Synthesis of the Pyridine Ring (Hantzsch Synthesis)
For some substrates, building the substituted pyridine ring from acyclic precursors can be more efficient than functionalizing a pre-existing ring. The Hantzsch pyridine synthesis is a classic and versatile method for this purpose.[8]
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch synthesis of a substituted nicotinamide.
Troubleshooting Guide: Hantzsch Synthesis Route
Q1: I am trying a Hantzsch-type synthesis to produce this compound, but the yield of the initial dihydropyridine is low. How can I improve this condensation step?
A1: The Hantzsch reaction is a multi-component condensation, and its efficiency depends on the successful formation of two key intermediates: an enamine and an α,β-unsaturated carbonyl compound.[9]
-
Reaction Conditions: The classical Hantzsch synthesis involves refluxing the components in ethanol or acetic acid.[8] However, several optimizations can improve yields:
-
Catalysis: Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can catalyze the condensation, often allowing for lower temperatures and shorter reaction times.[9]
-
Solvent: While ethanol is traditional, greener solvents like water (often with a surfactant to form micelles) or solvent-free conditions have been shown to be highly effective.[8][9]
-
-
Reactant Purity: Ensure the purity of your starting materials. The aldehyde, in particular, should be free of any corresponding carboxylic acid, which can inhibit the reaction.
-
Order of Addition: While often a one-pot reaction, pre-forming one of the intermediates (e.g., the enamine from the β-ketoamide and ammonia) before adding the other components can sometimes improve yields by reducing side reactions.
Q2: The oxidation of my dihydropyridine intermediate to the final this compound is inefficient or leads to decomposition.
A2: The final aromatization step is crucial and must be chosen carefully to be compatible with the amide functional group.
-
Choice of Oxidant:
-
Mild Oxidants: A common and effective method is bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst like activated carbon. Mild chemical oxidants like manganese dioxide (MnO₂) or ferric chloride (FeCl₃) are also widely used.[8]
-
Stronger Oxidants: Nitric acid is a classic oxidant for this step but can be too harsh for some substrates, potentially leading to nitration of the ring or other oxidative side reactions.[10] Use with caution and at low temperatures.
-
-
Reaction Monitoring: This step should be carefully monitored by TLC or LC-MS. Over-oxidation is a risk with stronger reagents. Once the starting dihydropyridine is consumed, the reaction should be promptly worked up to prevent product degradation.
Section 3: Purification of this compound
Purification is a critical step where significant yield loss can occur. The crystalline nature of many nicotinamide derivatives makes recrystallization a powerful technique.
Troubleshooting Guide: Purification
Q1: My crude this compound is off-color (e.g., yellow or brown). How can I remove colored impurities?
A1: Colored impurities are common in heterocyclic synthesis. They are often highly conjugated, polar molecules.
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[11] The charcoal will adsorb the colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.
-
Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly first. Using too much charcoal can lead to loss of your desired product due to adsorption.[11]
-
Q2: I am having trouble finding a good single solvent for recrystallization. What should I do?
A2: It is common for a compound to be either too soluble or not soluble enough in common solvents. A mixed-solvent system is the solution.[11]
-
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol).
-
While the solution is still hot, slowly add a "poor" solvent (one in which your compound is insoluble, e.g., water, hexane, or diethyl ether) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The crystals should form in a controlled manner, leading to high purity.
-
-
Rationale: This technique allows you to finely tune the solvent polarity to a point where the desired compound is soluble when hot but sparingly soluble when cold, which is the ideal characteristic for efficient recrystallization.[12]
Q3: My recrystallization yield is very low, even though the crude product looks relatively clean.
A3: This usually indicates that your product has significant solubility in the cold recrystallization solvent.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling, reducing your recovery.[13]
-
Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase the yield of crystals.[14]
-
Washing Crystals: After filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using too much washing solvent, or solvent that is not cold, will redissolve some of your product.[13]
References
- This reference is not available.
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Available at: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
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ChemTube 3D. Hantzsch pyridine synthesis - overview. Available at: [Link]
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Wang, M., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]
-
University of Toronto. Recrystallization. Available at: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
- This reference is not available.
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City University of New York (CUNY). Purification by Recrystallization. Available at: [Link]
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Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
- This reference is not available.
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UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
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- Google Patents. Preparation of nicotinamide.
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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- Google Patents. Process for the purification of nicotinic acid amide I.
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
- This reference is not available.
- This reference is not available.
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
- Google Patents. Preparation of nicotinic acid amide.
- This reference is not available.
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Minnesota Academy of Science. The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotinamide. Available at: [Link]
- This reference is not available.
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- This reference is not available.
- Google Patents. Process for the amidation of esters.
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- 4. bachem.com [bachem.com]
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- 6. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
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- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
4,6-Dimethylnicotinamide stability and storage conditions
Welcome to the Technical Support Center for 4,6-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. As a compound of interest in various research applications, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges. While specific public stability data for this compound is limited, this guide synthesizes established principles from related pyridine and nicotinamide derivatives to provide a robust framework for its handling, storage, and stability assessment.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended general storage conditions for solid this compound?
As a pyridine derivative, solid this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] It is advisable to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8°C) is a common practice for analogous compounds like nicotinamide to minimize potential degradation.[3]
Q2: How should I prepare and store stock solutions of this compound?
The choice of solvent is critical for the stability of this compound in solution. For related compounds like N-methylnicotinamide and nicotinamide, solubility has been demonstrated in organic solvents such as ethanol, DMSO, and DMF.[1][4] Aqueous buffers can also be used, but the pH of the solution is a crucial factor influencing stability.
For aqueous solutions of nicotinamide derivatives, it is generally recommended to prepare them fresh. If storage is necessary, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5] One product information sheet for a similar compound, N-methylnicotinamide, advises against storing aqueous solutions for more than one day.[1]
Q3: What factors are most likely to affect the stability of this compound in solution?
Based on the behavior of other nicotinamide and pyridine compounds, the primary factors that can influence the stability of this compound in solution are:
-
pH: Nicotinamide derivatives can be susceptible to hydrolysis, particularly at non-neutral pH. For instance, the degradation of nicotinamide riboside is influenced by pH, with increased degradation observed at neutral pH compared to acidic conditions.[6] For some pesticides, an increase of one pH unit in the alkaline range can increase the rate of hydrolysis tenfold.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7] Studies on nicotinamide cofactors have shown that even a mild increase in temperature can significantly impact their stability in solution.[2]
-
Light: Exposure to UV or visible light can lead to photodegradation.[7] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, we can infer potential pathways based on its structure and the degradation of similar compounds. Potential degradation pathways could include:
-
Hydrolysis of the amide group: This would lead to the formation of 4,6-dimethylnicotinic acid.
-
Modification of the pyridine ring: The pyridine ring itself can be susceptible to degradation, which could involve ring-opening reactions.[7]
The following diagram illustrates a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways of this compound.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to troubleshooting common issues that may arise during experiments involving this compound, with a focus on stability-related problems.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions: Always prioritize the use of freshly prepared solutions for critical experiments. 2. Verify storage conditions: Ensure that solid compound and solutions are stored at the correct temperature and protected from light and moisture.[1][2][7] 3. Perform a stability check: Analyze an aliquot of your stock solution using a suitable analytical method (e.g., HPLC, LC-MS) to check for the presence of degradation products. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Formation of degradation products during the experiment or sample preparation. | 1. Review your experimental conditions: Assess the pH, temperature, and light exposure during your experiment.[7] 2. Conduct a forced degradation study: Intentionally degrade a sample of this compound under stress conditions (acid, base, heat, light, oxidation) to identify the retention times or mass-to-charge ratios of potential degradation products.[8][9] 3. Optimize your analytical method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact compound from its degradation products. |
| Precipitation of the compound from solution | Poor solubility or a change in solution conditions (e.g., pH, temperature). | 1. Verify solubility: Confirm the solubility of this compound in your chosen solvent system at the desired concentration. 2. Control the pH: Use a suitable buffer to maintain a stable pH, as pH shifts can affect solubility. 3. Maintain constant temperature: Store solutions at a consistent and appropriate temperature. |
Part 3: Experimental Protocols for Stability Assessment
Given the absence of specific stability data for this compound, it is prudent for researchers to perform their own stability assessments, particularly for long-term experiments or when establishing new protocols. A forced degradation study is a valuable tool for this purpose.[8][9]
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
High-purity water
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble and stable (e.g., methanol or a methanol:water mixture).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC or LC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation under each condition.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
By following the guidance and protocols outlined in this Technical Support Center, researchers can establish a robust understanding of the stability of this compound for their specific applications, thereby enhancing the reliability and reproducibility of their scientific findings.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
- Boru, G., & Varma, M. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 42(10), 38-44.
-
Wolfe, K., Alahuhta, M., Himmel, M., Bomble, Y., Jennings, G. K., & Cliffel, D. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Udah, C. O., & He, L. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17386. [Link]
-
Oceanobacillus iheyensis HTE831. (2013). Effect of pH and temperature on OiNIC activity and stability. ResearchGate. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
- Sharma, M., & Murugesan, M. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(2), 645-651.
-
Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]
-
Cybulski, M., & Płaziński, W. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 23(19), 11779. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38411-38416.
-
International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Solubilization of 4,6-Dimethylnicotinamide for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethylnicotinamide. This guide provides in-depth technical advice, troubleshooting tips, and frequently asked questions (FAQs) to help you overcome solubility challenges and ensure the success of your biological assays. Our approach is grounded in established principles of medicinal chemistry and formulation science, providing you with the rationale behind our recommendations.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a derivative of nicotinamide (a form of vitamin B3). The addition of two methyl groups to the pyridine ring increases the molecule's lipophilicity compared to the parent compound, nicotinamide. While nicotinamide is readily soluble in water, this increased lipophilicity in this compound can lead to reduced aqueous solubility, a common hurdle in the preparation of stock solutions for biological experiments.
Based on the properties of structurally similar compounds, such as N,N-Dimethylnicotinamide, this compound is expected to be soluble in polar organic solvents[1]. However, its behavior in aqueous buffers, which are the foundation of most biological assays, requires careful consideration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
Workflow for Preparing a High-Concentration Stock Solution in DMSO:
Caption: Cyclodextrin-based solubilization workflow.
Final Recommendations and Best Practices
-
Always perform a small-scale pilot experiment to determine the optimal solubilization method for your specific batch of this compound and your particular assay conditions.
-
Visually inspect all solutions at each step of the dilution process for any signs of precipitation.
-
Prepare fresh dilutions of your compound for each experiment to avoid issues with stability and degradation.
-
Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients on your biological system.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your biological assays.
References
-
Li, M., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 73(5), 965-972. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
Chemsrc. (n.d.). 4,6-Dichloronicotinamide | CAS#:70593-57-6. Retrieved from [Link]
-
Patel, P. A., et al. (2016). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Indian Journal of Pharmaceutical Sciences, 78(5), 594-603. Available at: [Link]
-
Teo, A. K. K., et al. (2021). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. STAR Protocols, 2(2), 100487. Available at: [Link]
-
Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(5), 1189-1197. Retrieved from [Link]
-
Dadashzadeh, S., et al. (2013). Preparation and pharmaceutical evaluation of nicotinamide stick for eradication of Staphylococcus epidermidis. Advanced Biomedical Research, 2, 63. Available at: [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]
-
Ribeiro, A. C. F., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(7), 925-931. Retrieved from [Link]
-
Thompson, J. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2815. Available at: [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]
-
OpenWetWare. (n.d.). By compound. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 4,6-Dimethylnicotinamide Crystallization
Welcome to the technical support center for the crystallization of 4,6-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and related nicotinamide derivatives. By understanding the fundamental principles and leveraging field-proven techniques, you can optimize your crystallization process to achieve high purity, yield, and desired crystal form.
Introduction to this compound Crystallization
This compound, as a substituted pyridine derivative, shares many physicochemical properties with its parent compound, nicotinamide. A critical characteristic of nicotinamide and its derivatives is their propensity for polymorphism—the ability to exist in multiple crystalline forms.[1][2][3][4] Different polymorphs can exhibit distinct solubility, stability, and bioavailability, making the control of crystallization a paramount concern in research and pharmaceutical development.
This guide provides a structured, question-and-answer approach to troubleshoot common issues, explaining the causality behind experimental choices to empower you with the scientific rationale to solve crystallization challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Challenges - Starting the Crystallization Process
This is a common issue that indicates your solution is not reaching a state of supersaturation, which is a prerequisite for crystal nucleation.[5] Here are the primary causes and actionable solutions:
-
Cause 1: The solution is too dilute. The concentration of this compound is below its saturation point in the chosen solvent at the given temperature.
-
Solution:
-
Slow Evaporation: Partially cover your vessel to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound. For more volatile solvents, you may need to restrict the opening more.
-
Solvent Removal: If the solution is significantly undersaturated, you can carefully remove a portion of the solvent under reduced pressure (e.g., using a rotary evaporator) and then attempt the crystallization again.[6]
-
-
-
Cause 2: Inappropriate solvent choice. The compound is too soluble in the selected solvent, even at lower temperatures.
-
Solution:
-
Solvent Screening: A systematic solvent screening is crucial. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on data for nicotinamide and its derivatives, consider solvents like ethanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof.[7][8]
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (high solubility), you can slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce supersaturation. This should be done dropwise at a constant temperature with gentle stirring.
-
-
-
Cause 3: Lack of nucleation sites. Spontaneous nucleation can sometimes be kinetically hindered.
-
Solution:
-
Scratching: Gently scratch the inner surface of the crystallization vessel at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[6]
-
-
Category 2: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[6] This is detrimental to purification as impurities tend to be highly soluble in the oil.
-
Cause 1: High degree of supersaturation at a high temperature. If the solution is cooled too rapidly or is excessively concentrated, the compound may crash out of solution as a liquid.
-
Solution:
-
Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool more slowly.[6]
-
Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling. This can be achieved by placing it in a Dewar flask or covering it with glass wool.
-
-
-
Cause 2: Presence of impurities. Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution:
-
Purify the Starting Material: Ensure your this compound is of high purity before crystallization. Techniques like column chromatography may be necessary.[9][10][11]
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities before cooling.
-
-
-
Cause 3: Inherent property of the compound-solvent system.
-
Solution:
-
Change the Solvent: Experiment with a different solvent system where the solubility of this compound is lower at the crystallization temperature.
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature, provided the solvent does not freeze.
-
-
Category 3: Optimizing Crystal Quality and Yield
The formation of many small crystals or fine needles indicates a high nucleation rate relative to the crystal growth rate. The goal is to favor growth over nucleation.
-
Cause 1: Rapid supersaturation. Cooling the solution too quickly or using a solvent with a very steep solubility-temperature curve can lead to a burst of nucleation.
-
Solution:
-
Reduce the Cooling Rate: As mentioned previously, slow, controlled cooling is key.
-
Reduce Supersaturation: Add slightly more solvent than the minimum required for dissolution at high temperature. This will lower the supersaturation level upon cooling, reducing the number of nucleation events and allowing the existing nuclei to grow larger.[6]
-
Use a Different Solvent System: Find a solvent where the solubility of this compound changes more gradually with temperature.
-
-
-
Cause 2: Agitation or disturbances. Vibrations or stirring can induce secondary nucleation.
-
Solution:
-
Allow the Solution to Stand Undisturbed: Once the solution is set to cool, place it in a location free from vibrations.
-
-
A low yield can be frustrating, but it is often rectifiable.
-
Cause 1: Using too much solvent. This is the most common reason for low yield, as a significant amount of the compound remains dissolved in the mother liquor.[6]
-
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound. Work in small increments of solvent addition.
-
Recover from Mother Liquor: After filtering your crystals, you can try to recover a second crop by partially evaporating the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.
-
-
-
Cause 2: Incomplete crystallization. The cooling time may have been insufficient, or the final temperature not low enough.
-
Solution:
-
Increase Cooling Time: Allow the solution to stand for a longer period at the final temperature.
-
Lower the Final Temperature: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of precipitate.
-
-
-
Cause 3: Premature crystallization during hot filtration. If you perform a hot filtration to remove impurities, your compound may crystallize on the filter paper or in the funnel.
-
Solution:
-
Pre-heat the Funnel and Receiving Flask: Use a stemless funnel and place it in the receiving flask over the heat source to keep it hot.
-
Use a Small Amount of Excess Hot Solvent: Add a slight excess of hot solvent before filtration to prevent premature saturation in the funnel. This excess can be boiled off before cooling.
-
-
Experimental Protocols & Data
Solvent Selection for Nicotinamide Derivatives
The choice of solvent is the most critical parameter in crystallization. The following table provides solubility data for the parent compound, nicotinamide, which can serve as a starting point for this compound. The methyl groups on your compound will likely decrease its polarity, favoring less polar solvents compared to nicotinamide.
| Solvent | Solubility of Nicotinamide ( g/100 mL) | Comments |
| Water | ~100 g/100 mL at 20°C[8][12] | Likely too soluble for effective crystallization unless as an anti-solvent. |
| Ethanol | Moderately soluble[7] | A good candidate for cooling crystallization. |
| Methanol | More soluble than in ethanol[7] | May require lower temperatures for good yield. |
| Acetonitrile | Lower solubility than ethanol[7] | A potential candidate, especially in mixed solvent systems. |
| Ethyl Acetate | Sparingly soluble | Could be a good anti-solvent or used for slurry crystallization. |
| Benzene | Sparingly soluble | Can be used for obtaining needle-like crystals.[12] |
This data is for nicotinamide and should be used as a guide. Experimental determination of solubility for this compound is highly recommended.
Step-by-Step Protocol: Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): Pre-heat a stemless funnel and a new flask. Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizing the Troubleshooting Process
Diagram 1: General Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
-
Li, X., Ou, X., Wang, B., Rong, H., Wang, B., Chang, C., Shi, B., Yu, L., & Lu, M. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry, 3(1), 152. [Link]
-
Stopa, B., Torrisi, A., & Jones, W. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(9), 5143-5151. [Link]
-
Li, J., Bourne, S. A., & Caira, M. R. (2011). New polymorphs of isonicotinamide and nicotinamide. Chemical Communications, 47(5), 1530-1532. [Link]
-
Bojarska, J., et al. (2022). New polymorphs of isonicotinamide and nicotinamide. Request PDF. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Li, X., et al. (2020). Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. ChemRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. [Link]
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Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]
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Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(29), 22558-22571. [Link]
- Mori, K., et al. (1990). U.S. Patent No. 4,925,985. Washington, DC: U.S.
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Mejia, D., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(34), 21036-21047. [Link]
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Mejia, D., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylnicotinamide. PubChem Compound Database. [Link]
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Wibaut, J. P., & Kleipool, R. J. C. (1951). The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotinamide. Proceedings of the Minnesota Academy of Science, 19(1), 257-258. [Link]
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Hernandez-Perez, J. M., et al. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 30(17), 3893. [Link]
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Chadha, R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 11(11), 1332. [Link]
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Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Bio-protocol, 8(24), e3110. [Link]
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- 2. Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New polymorphs of isonicotinamide and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4,6-Dimethylnicotinamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 4,6-Dimethylnicotinamide?
A1: While specific impurities depend on the synthetic route, common contaminants in related nicotinamide syntheses can include unreacted starting materials, reagents, and side-products from competing reactions. For instance, if the synthesis involves the amidation of the corresponding carboxylic acid, residual acid can be a common impurity. In syntheses starting from substituted pyridines, isomers or incompletely substituted precursors might also be present. It is crucial to characterize your crude product thoroughly, for instance by LC-MS, to identify the impurity profile before selecting a purification strategy.[1][2]
Q2: My purified this compound has a slight color. Is this normal and how can I remove it?
A2: A slight coloration often indicates the presence of minor, highly conjugated impurities or "tar".[3] While it may not significantly affect the purity by weight, it can be undesirable for many applications. Recrystallization with the addition of a small amount of activated charcoal can often effectively remove colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield. A short plug of silica or alumina during filtration of a solution of your compound can also be effective.
Q3: I'm having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit lattice formation, or the choice of an inappropriate solvent system.[3][4] Here are a few troubleshooting steps:
-
Introduce a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[4]
-
Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites.[4]
-
Increase the concentration: Carefully evaporate some of the solvent to create a more supersaturated solution.
-
Cool the solution slowly: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[4]
-
Try a different solvent system: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using too much solvent will keep a significant portion of your product dissolved even after cooling, thus reducing the recovered yield.[3] |
| Premature crystallization | Ensure your filtration apparatus (funnel, filter paper) is pre-heated before hot filtration. | If the solution cools during filtration, the product can crystallize on the filter paper, leading to loss. |
| Product is too soluble in the chosen solvent | Experiment with different solvents or solvent mixtures. An anti-solvent can be added to the solution after dissolving to reduce the solubility of the product. | The ideal recrystallization solvent allows for high solubility at high temperatures and low solubility at low temperatures.[4] |
| Multiple unnecessary washes | Wash the collected crystals with a minimal amount of ice-cold solvent. | Each wash will dissolve some of the product, so minimizing the volume and temperature of the wash solvent is crucial.[3] |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate mobile phase | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurity. | The mobile phase must have the right polarity to move the compounds up the column at different rates. If the polarity is too high, everything will elute together. If it's too low, nothing will move. |
| Column overloading | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | Overloading the column leads to broad, overlapping bands, resulting in poor separation. |
| Co-eluting impurity | If the impurity has a very similar polarity to your product, consider a different stationary phase (e.g., alumina, C18 reverse-phase) or a different purification technique like recrystallization. | Some impurities are very difficult to separate by standard silica gel chromatography due to similar polarities. |
| Sample viscosity | Dilute the sample in a larger volume of the mobile phase before loading onto the column. | A highly viscous sample can lead to uneven loading and poor separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water). The choice of solvent is critical and should be determined experimentally.
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[3][4]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely under vacuum. The purity can be assessed by melting point analysis or analytical techniques like HPLC or NMR.[4][5]
Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound via recrystallization.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (flash grade)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone). The optimal eluent should be determined by TLC.
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Workflow for Column Chromatography
Caption: A step-by-step workflow for the purification of this compound using flash column chromatography.
References
- Vertex AI Search. (n.d.). Recrystallization.
- Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
- PubChem - NIH. (n.d.). Nicotinamide | C6H6N2O | CID 936.
- CymitQuimica. (n.d.). CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide.
- ResearchGate. (2025). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
- PubMed. (n.d.). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
- Google Patents. (n.d.). US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
- YouTube. (2020, January 10). Recrystallization.
- RSC Publishing. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.
- PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide.
- ChemicalBook. (n.d.). Nicotinamide | 98-92-0.
- ResearchGate. (2025). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides.
- The Minnesota Academy of Science. (n.d.). The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotinamide.
- ResearchGate. (n.d.). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization | Request PDF.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Benchchem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
- PMC. (2018, December 24). Synthesis of β-nicotinamide riboside using an efficient two-step methodology.
- Semantic Scholar. (2021, June 14). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Pharmaffiliates. (n.d.). Nicotinamide-impurities.
- DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
- Der Pharma Chemica. (n.d.). identification-of-impurities-and-improved-the-synthesis-of-lacosamide.pdf.
- NEB. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
- Benchchem. (n.d.). 6-Nitronicotinamide: A Technical Guide to Synthesis and Characterization.
- Thermo Fisher Scientific - US. (n.d.). Plasmid DNA Purification Support—Troubleshooting.
- QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting.
- PubMed. (n.d.). Purification of rat kidney glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and glutathione reductase enzymes using 2',5'-ADP Sepharose 4B affinity in a single chromatography step.
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,6-Dimethylnicotinamide
Welcome to the technical support center for the synthesis of 4,6-Dimethylnicotinamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and minimize unwanted byproducts.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The primary cause of low yields is often an incomplete reaction. Monitoring the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is essential.[1]
-
Solution: Ensure that the reaction is allowed to proceed for a sufficient duration. If the reaction has stalled, consider incrementally increasing the temperature or adding a fresh portion of the limiting reagent.
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants is critical. An inappropriate ratio can lead to the incomplete consumption of the starting material.
-
Solution: Carefully review and optimize the stoichiometry of your reactants. A modest excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to increased side product formation.
-
-
Product Degradation: The desired this compound may be susceptible to degradation under the reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.
-
Solution: If degradation is suspected, consider running the reaction at a lower temperature for a longer period. Additionally, ensure that the work-up procedure is performed promptly after the reaction is complete to minimize exposure to harsh conditions.
-
Q2: I am observing significant amounts of an impurity that I suspect is the corresponding carboxylic acid (4,6-Dimethylnicotinic acid). How can I prevent its formation and remove it from my product?
The formation of the corresponding carboxylic acid via hydrolysis of the amide is a common side reaction in nicotinamide syntheses.[2][3]
Mechanism of Formation:
The amide functional group in this compound can undergo hydrolysis to form 4,6-Dimethylnicotinic acid, especially in the presence of water and acid or base catalysts.
Prevention Strategies:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to maintain strictly anhydrous (dry) reaction conditions.
-
Protocol: Use oven-dried glassware and anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Control of pH: If aqueous conditions are unavoidable, maintaining a neutral or slightly basic pH can help to minimize acid- or base-catalyzed hydrolysis.
-
Solution: Use a buffer system or carefully control the addition of any acidic or basic reagents.
-
Removal of Nicotinic Acid Impurity:
Should the formation of 4,6-Dimethylnicotinic acid occur, several purification strategies can be employed.
-
Acid-Base Extraction: The carboxylic acid impurity is acidic, while the desired amide is neutral. This difference in acidity can be exploited for separation.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the neutral amide remains in the organic layer.
-
-
Recrystallization: Recrystallization can be an effective method for removing small amounts of the carboxylic acid impurity.[4]
-
Protocol: Choose a solvent system in which the solubility of this compound and 4,6-Dimethylnicotinic acid differ significantly with temperature. A common approach for nicotinamide-related compounds is to use a mixture of an alcohol and water.[1]
-
Q3: My final product is discolored. What is the source of the color and how can I obtain a colorless product?
Discoloration in the final product often indicates the presence of minor, highly colored impurities, which may arise from side reactions or the degradation of starting materials or the product.
Possible Causes & Solutions:
-
Oxidation: Pyridine-containing compounds can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Solution: Conducting the reaction under an inert atmosphere can help to prevent oxidation. Additionally, during the work-up, avoid prolonged exposure to air, especially at elevated temperatures.
-
-
Polymerization or Condensation Reactions: Under certain conditions, starting materials or intermediates may undergo self-condensation or polymerization to form colored, high-molecular-weight species.
-
Solution: Optimize the reaction temperature and concentration to disfavor these side reactions. Lower temperatures and more dilute conditions can sometimes be beneficial.
-
Purification Techniques for Color Removal:
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently with stirring for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product can then be recovered by crystallization or evaporation of the solvent.
-
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from colored impurities.
-
Protocol: Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from the impurities, as determined by TLC analysis.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the most critical parameters to control during the synthesis of this compound to ensure high purity?
To achieve high purity, meticulous control over several experimental parameters is essential.
-
Temperature: Temperature control is paramount. Many side reactions have higher activation energies than the desired reaction. Therefore, running the reaction at the lowest effective temperature can significantly improve selectivity and reduce the formation of byproducts.
-
Reagent Purity: The purity of the starting materials directly impacts the purity of the final product. Use reagents of the highest available purity and consider purifying them if necessary.
-
Reaction Time: As discussed in the troubleshooting section, monitoring the reaction to its optimal endpoint is crucial. Allowing the reaction to proceed for too long can lead to the formation of degradation products.
Q2: Are there alternative, "greener" synthetic routes to nicotinamide derivatives that I should consider?
Yes, the field of green chemistry is continually evolving, and there are more environmentally friendly approaches to amide synthesis.
-
Enzymatic Synthesis: The use of enzymes, such as lipase, as catalysts can offer high selectivity under mild reaction conditions.[5] A recent study demonstrated the synthesis of nicotinamide derivatives using Novozym® 435 in a continuous-flow microreactor, which significantly reduced reaction times and improved yields compared to batch processes.[5]
-
Use of Safer Solvents: Traditional syntheses may use hazardous solvents. Consider replacing them with more environmentally benign alternatives, such as tert-amyl alcohol, which has been successfully used in the enzymatic synthesis of nicotinamide derivatives.[5]
Q3: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is key to optimizing yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring a reaction.[1] It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[6] It can provide precise information on the relative concentrations of reactants, products, and impurities over time. An analytical HPLC method can be developed to achieve good resolution between the starting materials and the desired product.[6]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Amide Formation from a Carboxylic Acid
This protocol describes a common method for forming an amide from a carboxylic acid, which can be adapted for the synthesis of this compound from 4,6-Dimethylnicotinic acid.
-
To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂), add oxalyl chloride (2-3 equivalents) dropwise at 0 °C.[7]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[7]
-
Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
In a separate flask, dissolve the desired amine (e.g., ammonia or an ammonium salt) and a base such as triethylamine (1.2 equivalents) in CH₂Cl₂.[7]
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Common Impurities in Nicotinamide Synthesis
The following table summarizes common impurities encountered in the synthesis of nicotinamide and its derivatives.[2][3][8]
| Impurity Name | Chemical Structure | Common Source |
| Nicotinic Acid | Pyridine-3-carboxylic acid | Hydrolysis of the amide |
| 3-Cyanopyridine | Pyridine-3-carbonitrile | Incomplete hydrolysis of the nitrile precursor |
| Nicotinamide-N-oxide | 1-Oxidopyridin-1-ium-3-carboxamide | Oxidation of the pyridine nitrogen |
Visualization of Synthetic Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway to this compound and a common side reaction.
Caption: Synthesis of this compound and potential hydrolysis side reaction.
IV. References
-
Veeprho. Nicotinamide EP Impurity A | CAS 59-67-6.
-
Google Patents. Processes for producing highly pure nicotinamide - US6218543B1.
-
Pharmaffiliates. Nicotinamide-impurities.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
-
NIH. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC.
-
PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
-
Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
-
Benchchem. optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis.
Sources
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- 2. veeprho.com [veeprho.com]
- 3. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of Reaction Conditions for Nicotinamide Analogs
Welcome to the technical support center for the synthesis and optimization of nicotinamide analogs. This guide is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common and complex challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, empowering you to troubleshoot effectively and enhance the efficiency and success of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of nicotinamide analogs.
Q1: My amide coupling reaction to form a nicotinamide analog is resulting in a low yield. What are the primary causes?
A1: Low yields in amide coupling reactions involving nicotinic acid derivatives or aminopyridines are frequently due to several factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of the nicotinic acid derivative must be activated to react with the amine. Insufficient or degraded coupling reagents will lead to poor activation.[1]
-
Deactivation of the Amine: Aminopyridines can be unreactive due to the electron-withdrawing nature of the pyridine ring. Furthermore, an acid-base reaction between the nicotinic acid and the amine can form an ammonium salt, which is not nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on either the nicotinic acid or the amine can physically impede the reaction.[1]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Always use anhydrous solvents and reagents.[1]
Q2: I'm observing significant side reactions in my synthesis. How can I minimize them?
A2: Side reactions are common, particularly when dealing with functionalized nicotinic acids or amines. Key strategies to minimize them include:
-
N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. To mitigate this, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or perform the reaction at a lower temperature.
-
Epimerization: If your substrates are chiral, racemization can be a significant issue. Using phosphonium salt-based coupling reagents (e.g., PyBOP) or uronium/aminium salts (e.g., HATU) can reduce the risk of epimerization.[2][3]
-
Dimerization and Polymerization: Particularly in reactions like the Chichibabin reaction for direct amination of pyridines, harsh conditions can lead to the formation of bipyridyl dimers and polymeric tars.[4]
Q3: What is the best approach to purify my final nicotinamide analog, which is highly polar?
A3: The purification of polar heterocyclic compounds like nicotinamide analogs can be challenging. Here are some effective methods:
-
Reversed-Phase Chromatography (RPC): This is often the method of choice. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase chromatography.[5][6][]
-
Recrystallization: If a solid, this is a powerful technique for achieving high purity. You may need to screen various solvent systems to find the optimal conditions.
-
Normal Phase Chromatography with a Modified Mobile Phase: If using silica gel, which can sometimes cause streaking with basic compounds, consider adding a basic modifier like triethylamine or ammonia to the eluent.[5]
Q4: I am synthesizing a nicotinamide riboside analog and struggling with the stereoselectivity of the glycosylation step. How can I favor the desired β-anomer?
A4: Achieving high β-selectivity in the glycosylation of nicotinamide derivatives is a common challenge. Here are some proven strategies:
-
Neighboring Group Participation: Using a ribose derivative with a participating group at the C2 position (like an acetyl or benzoyl group) can direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate.
-
Silylation of Nicotinamide: Silylating the nicotinamide with reagents like trimethylsilyl chloride (TMSCl) prior to coupling can improve stereoselectivity, often yielding only the β-anomer.[8][9]
-
Choice of Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used Lewis acid that promotes the formation of the β-isomer with high selectivity.[10][11]
Troubleshooting Guides
This section provides more in-depth solutions to complex problems, complete with step-by-step protocols and explanations.
Guide 1: Low Yield in Amide Coupling with Electron-Deficient Aminopyridines
The reduced nucleophilicity of aminopyridines, especially those with additional electron-withdrawing groups, poses a significant challenge for amide bond formation.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yields
Detailed Protocol for Coupling with an Electron-Deficient Amine using HATU:
-
Preparation: To a stirred solution of the nicotinic acid derivative (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equiv).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the electron-deficient aminopyridine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Guide 2: Optimizing Continuous-Flow Synthesis of Nicotinamide Analogs
Continuous-flow chemistry offers several advantages for the synthesis of nicotinamide analogs, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up.
Key Parameters for Optimization:
| Parameter | Impact on Reaction | Optimization Strategy |
| Flow Rate | Determines the residence time of the reactants in the reactor. | Start with a calculated residence time based on batch reaction data. Decrease the flow rate to increase residence time for slow reactions, and increase it for fast reactions to improve throughput.[12] |
| Temperature | Affects the reaction rate and can influence side product formation. | Screen a range of temperatures. For enzymatic reactions, be mindful of the enzyme's optimal temperature range to avoid denaturation.[12] |
| Reactant Stoichiometry | The molar ratio of reactants can significantly impact conversion and yield. | For reversible reactions like amidation, using a slight excess of one reactant can drive the reaction to completion. This can be easily controlled with separate pumps for each reactant stream.[12] |
| Solvent | Affects solubility of reactants and reagents, and can influence reaction kinetics. | Choose a solvent that fully dissolves all components at the reaction temperature. For enzymatic reactions, consider greener solvents like tert-amyl alcohol.[12][13] |
Experimental Workflow for Continuous-Flow Amide Synthesis:
Continuous-Flow Synthesis Workflow
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting nicotinic acid derivative.
-
In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Development: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like potassium permanganate.
-
Interpretation: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicate that the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
Protocol 2: General Procedure for HPLC Purification of Nicotinamide Analogs
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol, DMSO, or the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Mobile Phase Selection:
-
For moderately polar analogs, a C18 reversed-phase column is a good starting point. A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.
-
For highly polar analogs, a HILIC column may provide better retention and separation.[6] The mobile phase would typically be a gradient of a high organic solvent concentration (e.g., 95% acetonitrile) with a small amount of aqueous buffer.
-
-
Method Development: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of your compound. Then, optimize the gradient to achieve good separation from impurities.
-
Fraction Collection: Collect the fractions corresponding to the peak of your desired product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If a non-volatile buffer was used, a further work-up step, such as extraction or solid-phase extraction, may be necessary to isolate the final compound.
References
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. [Link]
-
Stereoselective synthesis of nicotinamide β-riboside and nucleoside analogs. [Link]
-
Stereoselective synthesis of nicotinamide β-riboside and nucleoside analogs. [Link]
-
Stereoselective Synthesis of Nicotinamide β-Riboside and Nucleoside Analogues | Request PDF - ResearchGate. [Link]
-
Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC. [Link]
-
Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
Monitoring Reactions by TLC - Wsu. [Link]
- Amide Workup - Biofilm Inhibitor Synthesis.
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
an unsung hero in drug discovery - 2-Aminopyridine - PubMed. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects - MDPI. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing). [Link]
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Validation & Comparative
In the landscape of drug discovery and chemical biology, nicotinamide and its derivatives represent a cornerstone of research, owing to their integral roles in cellular metabolism and signaling. As precursors and modulators of nicotinamide adenine dinucleotide (NAD+), these compounds are pivotal in a vast array of biological processes. This guide provides a comparative analysis of 4,6-Dimethylnicotinamide and a selection of its structurally related analogs: the parent compound Nicotinamide, the N,N-disubstituted analog N,N-Dimethylnicotinamide, and the amino-substituted 6-Aminonicotinamide. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols.
Introduction to this compound and Its Analogs
Nicotinamide is a well-established form of vitamin B3, crucial for maintaining cellular health. The core structure of nicotinamide, a pyridine ring with a carboxamide group at the 3-position, has been a fertile ground for medicinal chemistry, leading to the development of numerous derivatives with diverse biological activities. The introduction of substituents onto the pyridine ring or the amide group can significantly alter the molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on a comparative evaluation of four key compounds:
-
This compound: The subject of our primary focus, this derivative features two methyl groups on the pyridine ring, which are expected to influence its lipophilicity and steric profile.
-
Nicotinamide: The parent compound, serving as a baseline for comparison.
-
N,N-Dimethylnicotinamide: An analog with two methyl groups on the amide nitrogen, altering its hydrogen bonding capacity and polarity.
-
6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its distinct biological activities, including the inhibition of the pentose phosphate pathway.
The rationale for selecting these compounds lies in the systematic variation of substituents around the nicotinamide core, allowing for an exploration of structure-activity relationships.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, solubility, and lipophilicity (logP) influence absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP |
| This compound | C₈H₁₀N₂O | 150.18 | Not available | Not available | Not available |
| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 | Highly soluble in water (1 g/mL)[1] | -0.37 |
| N,N-Dimethylnicotinamide | C₈H₁₀N₂O | 150.18 | 44 | Soluble in water | Not available |
| 6-Aminonicotinamide | C₆H₇N₃O | 137.14 | 204-206 | Sparingly soluble in aqueous buffers; soluble in DMSO and DMF[2] | Not available |
The addition of two methyl groups in this compound compared to nicotinamide is expected to increase its lipophilicity. Similarly, N,N-Dimethylnicotinamide, while isomeric to this compound, will have different polarity and hydrogen bonding capabilities due to the substitution on the amide nitrogen. 6-Aminonicotinamide's amino group introduces a potential site for protonation and alters its electronic distribution.
Synthesis of Nicotinamide Derivatives
The synthesis of nicotinamide derivatives often involves the modification of a pre-existing pyridine-3-carboxylic acid (nicotinic acid) or nicotinamide scaffold.
General Synthesis Workflow
Caption: General synthetic strategy for nicotinamide derivatives.
For instance, the synthesis of N,N-Dimethylnicotinamide can be achieved by the reaction of nicotinic acid with a chlorinating agent to form the acyl chloride, followed by reaction with dimethylamine. The synthesis of ring-substituted analogs like this compound would typically start from a correspondingly substituted pyridine precursor.
Comparative Biological Activities
The structural modifications among these compounds lead to distinct biological activities and mechanisms of action.
Nicotinamide
As a primary precursor for NAD+, nicotinamide plays a central role in cellular metabolism and energy production.[3] It is also an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs).[4] Its effects on cell viability are cell-type and concentration-dependent, with some studies showing it can inhibit the proliferation of certain cancer cells at high concentrations.[5][6]
This compound
Specific biological activity data for this compound is limited in the available literature. However, based on its structural similarity to other nicotinamide derivatives, it is hypothesized to influence NAD+ metabolism and potentially exhibit activity as an enzyme inhibitor. The methyl groups at the 4 and 6 positions may enhance its binding to hydrophobic pockets of target enzymes.
N,N-Dimethylnicotinamide
N,N-Dimethylnicotinamide has been investigated for its potential anti-inflammatory and neuroprotective properties.[7] Its mechanism of action is still under investigation but may involve the modulation of cellular signaling pathways.[7] The methylation of the amide nitrogen prevents it from acting as a hydrogen bond donor, which likely alters its interaction with enzyme active sites compared to nicotinamide.
6-Aminonicotinamide
6-Aminonicotinamide is a well-characterized antimetabolite of nicotinamide. It acts as a potent competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[8] By inhibiting G6PD, 6-aminonicotinamide depletes the cell of NADPH, a crucial molecule for antioxidant defense and reductive biosynthesis. This leads to increased oxidative stress and can sensitize cancer cells to chemotherapy.[8][9] It has been shown to reduce the proliferation of various cancer cell lines and induce apoptosis.[9]
Experimental Protocols for Comparative Analysis
To objectively compare the biological effects of these compounds, a series of standardized in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Nicotinamide, N,N-Dimethylnicotinamide, and 6-Aminonicotinamide for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Intracellular NAD+ Level Measurement
This assay quantifies the intracellular concentration of NAD+, providing insight into the compound's effect on this critical coenzyme.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compounds of interest as described for the cell viability assay.
-
Cell Lysis and Extraction: Harvest the cells and perform NAD+ extraction using an acidic extraction buffer.
-
Quantification: Measure NAD+ levels using a commercially available NAD+/NADH assay kit, which is typically an enzyme-coupled colorimetric or fluorometric assay.[10]
-
Normalization: Normalize the NAD+ levels to the total protein concentration of each sample.
Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
This assay is particularly relevant for comparing the inhibitory effects of the compounds on G6PD, with 6-Aminonicotinamide serving as a positive control.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing G6PD enzyme, its substrate glucose-6-phosphate, and the coenzyme NADP+.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Activity Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time.[11]
-
Data Analysis: Calculate the percentage of G6PD inhibition for each compound concentration and determine the IC₅₀ values.
Signaling Pathway Analysis
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Validating the Biological Activity of 4,6-Dimethylnicotinamide: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism and signaling. It is the precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is pivotal for redox reactions and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The chemical scaffold of nicotinamide has been a fertile ground for developing derivatives with diverse biological activities.[1]
4,6-Dimethylnicotinamide, a derivative with methyl groups at the 4 and 6 positions of the pyridine ring, presents a unique chemical structure. These substitutions can influence its steric and electronic properties, potentially altering its interaction with biological targets. Based on the known activities of nicotinamide and its analogs, the primary putative biological activities of this compound are the modulation of nicotinamide phosphoribosyltransferase (NAMPT) and sirtuins.
This guide will provide the methodologies to test these hypotheses and compare the potential activity of this compound against known modulators of these targets.
Potential Biological Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[3] This pathway is critical for maintaining cellular NAD+ levels, especially in cancer cells which have a high NAD+ turnover.[4] Therefore, NAMPT has emerged as a significant target for cancer therapy.[3][4]
It is plausible that this compound could act as either an inhibitor or a modulator of NAMPT activity. To validate this, a series of in vitro and cellular assays are recommended.
Comparative Compounds:
For a robust comparison, this compound should be tested alongside known NAMPT inhibitors:
-
FK866: A well-characterized, potent, and specific non-competitive inhibitor of NAMPT.[5]
-
OT-82: A newer generation NAMPT inhibitor that has been in clinical trials.[6][7]
Experimental Validation:
A. In Vitro NAMPT Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
ATP (co-substrate)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
NAD+/NADH detection kit
-
Test compounds (this compound, FK866, OT-82) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
In a microplate, add the NAMPT enzyme to all wells except the negative control.
-
Add the test compounds to the respective wells.
-
Add the substrates (nicotinamide, PRPP, and ATP) and NMNAT to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NAD+ produced using a detection kit that measures NADH fluorescence after an enzymatic cycling reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
B. Cellular NAD+ Measurement Assay
This assay determines the effect of the compound on intracellular NAD+ levels in a cellular context.
Protocol:
-
Cell Lines:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a set period (e.g., 24, 48, 72 hours).
-
Lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD+/NADH assay kit.
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Determine the dose-dependent effect of the compounds on cellular NAD+ levels.
-
C. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the impact of the compound on the proliferation and viability of cancer cells.
Protocol:
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with serial dilutions of the test compounds for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
Data Presentation:
| Compound | In Vitro NAMPT IC50 (nM) | Cellular NAD+ Depletion EC50 (nM) | Cancer Cell Line GI50 (nM) |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| FK866 | ~1-10 | ~5-20 | ~1-100 (cell line dependent) |
| OT-82 | ~2.9 | ~5-15 | ~2-20 (hematopoietic malignancies)[6][7] |
Diagram of the NAD+ Salvage Pathway and Point of Inhibition:
Caption: NAD+ Salvage Pathway and potential inhibition by this compound.
Potential Biological Target 2: Sirtuins
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, aging, and stress responses.[9] Nicotinamide is a known feedback inhibitor of sirtuins.[10] The structural modifications in this compound could alter this inhibitory activity, potentially making it a more potent inhibitor, a selective inhibitor for a specific sirtuin isoform, or even an activator.
Comparative Compounds:
-
Nicotinamide (NAM): The natural byproduct and feedback inhibitor of sirtuins.[10]
-
Resveratrol: A well-known, though debated, activator of SIRT1.
-
Sirtinol: A known inhibitor of SIRT1 and SIRT2.
Experimental Validation:
A. In Vitro Sirtuin Activity Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by a specific sirtuin isoform.
Protocol:
-
Reagents and Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or tubulin sequence)
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Test compounds (this compound, NAM, Resveratrol, Sirtinol)
-
Assay buffer
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the sirtuin enzyme, the fluorogenic substrate, and the test compound.
-
Initiate the reaction by adding NAD+.
-
Incubate at 37°C for a defined period.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition or activation and determine the IC50 or EC50 values.
-
B. Cellular Sirtuin Target Acetylation Assay (Western Blot)
This assay measures the acetylation status of known sirtuin substrates within cells.
Protocol:
-
Cell Lines:
-
A cell line appropriate for the sirtuin of interest (e.g., HEK293T, MCF-7).
-
-
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with antibodies specific for the acetylated form of a known sirtuin substrate (e.g., acetyl-p53 for SIRT1, acetyl-α-tubulin for SIRT2).
-
Use an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the change in substrate acetylation.
-
Data Presentation:
| Compound | SIRT1 Modulation (IC50/EC50, µM) | SIRT2 Modulation (IC50/EC50, µM) | Effect on Cellular Substrate Acetylation |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Nicotinamide | IC50 ~50-100 | IC50 ~50-100 | Increased acetylation |
| Resveratrol | EC50 ~10-50 (activator) | Weak/No effect | Decreased acetylation (SIRT1 substrates) |
| Sirtinol | IC50 ~10-60 | IC50 ~10-40 | Increased acetylation (SIRT1/2 substrates) |
Diagram of Sirtuin Deacetylation and Modulation:
Caption: Sirtuin deacetylation reaction and points of potential modulation.
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on NAMPT and sirtuins in comparison to well-characterized compounds, researchers can generate a robust dataset to understand its potential mechanism of action.
Positive results from these initial assays would warrant further investigation, including:
-
Selectivity Profiling: Testing against a broader panel of sirtuin isoforms and other NAD+-dependent enzymes.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases (e.g., cancer, metabolic disorders).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
By following the methodologies outlined in this guide, the scientific community can effectively elucidate the biological landscape of this compound and determine its potential as a novel therapeutic agent or research tool.
References
-
Gallagher, R., et al. (2020). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4400.
-
Garten, A., et al. (2009). NAMPT: linking NAD biology, metabolism and cancer. Trends in Endocrinology & Metabolism, 20(3), 130-138.
-
Hasmann, M., & Schemainda, I. (2003). FK866, a new inhibitor of NAD biosynthesis, induces apoptosis in human tumor cells. Cancer Research, 63(21), 7436-7442.
-
Revollo, J. R., et al. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry, 279(49), 50754-50763.
-
Sampath, D., et al. (2015). A direct and quantitative high-throughput screen for NAMPT inhibitors. Journal of Biomolecular Screening, 20(2), 246-254.
-
Stein, L. R., & Imai, S. (2012). The dynamic regulation of NAD metabolism in mitochondria. Trends in Endocrinology & Metabolism, 23(9), 420-428.
-
Xie, N., et al. (2020). NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. Signal Transduction and Targeted Therapy, 5(1), 227.
-
Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences. Antioxidants & Redox Signaling, 10(2), 179-206.
-
Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690.
-
Houtkooper, R. H., et al. (2012). The secret life of sirtuins: mediators of health, longevity and disease. Endocrine Reviews, 33(2), 225-260.
-
Imai, S., et al. (2000). Sir2: a NAD-dependent histone deacetylase that connects chromatin silencing, metabolism, and aging. Cold Spring Harbor Symposia on Quantitative Biology, 65, 297-302.
-
Wilsbacher, J. L., et al. (2017). OT-82, a novel NAMPT inhibitor, demonstrates potent antitumor activity in preclinical models of hematologic malignancies. Blood, 130(Supplement 1), 1432.
-
Avalos, J. L., et al. (2005). A new assay for sirtuin activity. Methods in Enzymology, 399, 196-206.
-
Bitterman, K. J., et al. (2002). A standardized assay for sirtuin activity. Analytical Biochemistry, 311(1), 99-105.
-
Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712-716.
-
Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors correct α-synuclein-mediated toxicity in a yeast model of Parkinson's disease. Science, 317(5837), 516-519.
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Pacholec, M., et al. (2010). SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry, 285(11), 8340-8351.
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Revollo, J. R., et al. (2007). Nicotinamide feedback inhibition of Sir2 ortho-log activity. Journal of Biological Chemistry, 282(32), 23590-23598.
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Howitz, K. T., et al. (2003). Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan. Nature, 425(6954), 191-196.
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BenchChem. (2025). Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity.
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Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141.
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Cea, M., et al. (2016). Targeting NAD+ salvage pathway has antitumor activity in multiple myeloma. Blood, 128(20), 2459-2471.
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A Researcher's Guide to Characterizing Novel Nicotinamide Analogs: A Comparative Framework Featuring 4,6-Dimethylnicotinamide
Introduction: The Central Role of the Nicotinamide Scaffold in Cellular Metabolism
To researchers in the fields of metabolic disease, aging, and oncology, the nicotinamide scaffold is a cornerstone of molecular biology. As the reactive moiety of Nicotinamide Adenine Dinucleotide (NAD+), it is fundamental to cellular redox reactions and serves as a critical substrate for signaling enzymes like sirtuins and Poly (ADP-ribose) polymerases (PARPs).[1] The cellular pool of NAD+ is dynamically regulated, primarily through the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The rate-limiting step of this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2]
Given this central role, the development of novel nicotinamide analogs is a highly active area of research. These analogs can act as NAD+ precursors, enzyme inhibitors, or modulators of other pathways. This guide focuses on a specific, lesser-known analog, 4,6-Dimethylnicotinamide . A review of current scientific literature reveals a significant gap: there is no publicly available data detailing its specific in-vitro biological activity in the context of NAD+ metabolism.
Therefore, this document serves a dual purpose. First, it will frame the hypothetical biological activities of this compound based on its structure. Second, it will provide a robust comparative framework using well-characterized nicotinamide analogs, alongside detailed experimental protocols, to offer a comprehensive roadmap for the in-vitro evaluation of this and other novel analogs.
Hypothesizing the Bioactivity of this compound
The structure of this compound—a standard nicotinamide core with methyl groups at the 4 and 6 positions of the pyridine ring—suggests several potential points of interaction with the cellular NAD+ network. The addition of these methyl groups could introduce steric hindrance or create new hydrophobic interactions, fundamentally altering its recognition by key enzymes compared to the parent nicotinamide molecule.
-
Interaction with NAMPT: The salvage pathway begins with NAMPT converting nicotinamide to nicotinamide mononucleotide (NMN).[3] The methyl substitutions on this compound may alter its affinity for the NAMPT active site. It could be a more potent substrate, a competitive inhibitor that blocks nicotinamide recycling, or it might not be recognized by the enzyme at all. Inhibition of NAMPT is a validated anti-cancer strategy, as it leads to rapid NAD+ depletion and metabolic collapse in highly proliferative cells.[4][5]
-
Modulation of Sirtuins: Nicotinamide is a well-established pan-sirtuin inhibitor, acting via a feedback mechanism by binding to the C-pocket of the enzyme.[6][7] It is highly probable that this compound also possesses sirtuin-inhibitory properties. The key question is one of potency: the methyl groups could either enhance or diminish its binding affinity, potentially leading to a more potent or selective sirtuin inhibitor.
-
Novel Activities: It is also plausible that the substitutions grant this compound entirely new biological functions. Numerous substituted nicotinamides have been developed as fungicides or herbicides by targeting enzymes like succinate dehydrogenase (SDH), a function unrelated to NAD+ metabolism.[8]
Comparative Framework: Learning from Well-Characterized Analogs
To understand how one might characterize this compound, we can compare its potential activities to those of established nicotinamide analogs.
| Analog/Compound | Primary In-Vitro Mechanism of Action | Effect on Cellular NAD+ | Primary Enzyme Interaction | Key References |
| Nicotinamide (NAM) | NAD+ Precursor / Sirtuin Feedback Inhibitor | Increases (as precursor) | Substrate for NAMPT; Inhibitor of Sirtuins, PARPs | [6][9][10] |
| Nicotinamide Riboside (NR) | NAD+ Precursor | Increases | Bypasses NAMPT; converted to NMN by NRKs | [1] |
| Nicotinamide Mononucleotide (NMN) | NAD+ Precursor | Increases | Bypasses NAMPT; direct precursor to NAD+ | [1] |
| FK866 (Daporinad) | Potent NAMPT Inhibitor | Decreases | Competitive inhibitor of NAMPT | [3][11] |
| KPT-9274 | Potent NAMPT Inhibitor | Decreases | Competitive inhibitor of NAMPT | [4] |
This table illustrates the diverse fates of molecules built on the nicotinamide scaffold. While NR and NMN serve to boost NAD+ levels, compounds like FK866 are designed to deplete them. Nicotinamide itself occupies a dual role, serving as both the primary building block for the salvage pathway and a key inhibitor of the enzymes that consume its downstream product, NAD+.[6]
Visualizing the NAD+ Salvage Pathway and Potential Points of Intervention
The diagram below illustrates the core NAD+ salvage pathway and highlights where nicotinamide and its various analogs may exert their effects.
Detailed Experimental Protocols
The following protocols are foundational for executing the workflow described above. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: In-Vitro NAMPT Inhibition Assay (Biochemical)
Objective: To determine if this compound acts as an inhibitor of the NAMPT enzyme.
Causality: This assay directly measures the compound's effect on the rate-limiting enzyme of the NAD+ salvage pathway. A potent inhibitor would be expected to decrease cellular NAD+ levels and induce cytotoxicity, especially in cancer cell lines that are highly dependent on this pathway. [11] Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMNAT1 enzyme
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resazurin
-
Diaphorase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compound (this compound)
-
Positive Control Inhibitor (FK866)
-
384-well assay plates, black, flat-bottom
Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents. Serially dilute the test compound and FK866 to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
Reaction Setup: In each well of a 384-well plate, add:
-
2.5 µL of test compound, FK866, or vehicle control (DMSO).
-
5 µL of NAMPT enzyme mix containing NAMPT, PRPP, and NAM in assay buffer.
-
-
Initiation: Incubate for 15 minutes at room temperature to allow for compound binding.
-
Coupled Reaction: Add 5 µL of a "detection mix" containing NMNAT1, ATP, ADH, Ethanol, Resazurin, and Diaphorase. This mix converts the NMN product from the NAMPT reaction into NAD+, which is then used by ADH to reduce Resazurin into the fluorescent product, Resorufin.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence at Ex/Em = 560/590 nm using a plate reader.
-
Data Analysis:
-
Subtract background fluorescence (wells with no NAMPT).
-
Normalize data to controls: 0% activity (max concentration of FK866) and 100% activity (vehicle control).
-
Plot the normalized data against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In-Vitro SIRT1 Deacetylase Assay (Fluorometric)
Objective: To determine if this compound acts as an inhibitor of the SIRT1 enzyme.
Causality: This assay assesses the direct interaction between the test compound and a key NAD+-dependent signaling enzyme. Inhibition of SIRT1 can have profound effects on gene expression, metabolism, and cell survival. Nicotinamide is the natural inhibitor of this process. [7] Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated peptide, releasing the fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test Compound (this compound)
-
Positive Control Inhibitor (Nicotinamide)
-
96-well assay plates, black, half-area
Methodology:
-
Reagent Preparation: Prepare stock solutions. Serially dilute the test compound and Nicotinamide for IC50 determination.
-
Reaction Setup: In each well of a 96-well plate, add:
-
5 µL of test compound, Nicotinamide, or vehicle control.
-
20 µL of SIRT1 enzyme diluted in assay buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Initiation: Add 25 µL of a substrate mix containing the fluorogenic peptide and NAD+ to start the reaction.
-
Incubation: Incubate for 45 minutes at 37°C.
-
Development: Add 50 µL of developer solution containing the protease and incubate for 30 minutes at 37°C.
-
Data Acquisition: Measure fluorescence at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC50 value.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the public domain, its nicotinamide scaffold provides a clear rationale for investigation within the context of NAD+ metabolism. The primary hypotheses are that it will function as either a NAMPT modulator or a sirtuin inhibitor. The comparative framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path for its characterization.
By first assessing its impact on cell viability and cellular NAD+ levels, researchers can quickly triage its primary effect. Subsequent biochemical assays targeting NAMPT and sirtuins will then elucidate the specific mechanism of action. The results of these in-vitro studies will be critical in determining whether this compound is a promising lead for therapeutic development, a useful tool for chemical biology, or simply an inactive analog. This systematic approach ensures that novel derivatives can be evaluated efficiently and their potential unlocked.
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Li, Y., et al. (2024). Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro. World Journal of Stem Cells, 16(2), 226–241. Available at: [Link].
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Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of Biological Chemistry, 290(25), 15563–15577. Available at: [Link].
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Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. Available at: [Link].
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Beaupre, D. M., et al. (2015). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 22(5), 627–637. Available at: [Link].
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Monnot, M., et al. (1984). Synthesis and properties of (4-13C)NAD+. Observation of its binding to yeast alcohol dehydrogenase by 13C-NMR spectroscopy. European Journal of Biochemistry, 140(1), 157–161. Available at: [Link].
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A Comparative Guide to the Structure-Activity Relationships of Substituted Nicotinamide Derivatives
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted nicotinamide derivatives across various therapeutic targets. While specific literature on 4,6-dimethylnicotinamide derivatives is limited, the principles derived from the broader class of nicotinamide analogs offer invaluable insights for designing novel and potent therapeutic agents.
Introduction: The Versatile Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors for a diverse range of enzymes.[1] This guide will explore the SAR of nicotinamide derivatives in several key therapeutic areas: antifungal agents, inhibitors of the DNA demethylase ALKBH2, and modulators of sirtuins and poly(ADP-ribose) polymerases (PARPs).
Antifungal Activity of Nicotinamide Derivatives
Fungal infections represent a significant and growing threat to human health, exacerbated by the rise of drug-resistant strains.[2] Nicotinamide derivatives have shown promise as a novel class of antifungal agents, with research focused on disrupting the fungal cell wall.[2]
Structure-Activity Relationship Insights
A recent study systematically explored the SAR of a series of nicotinamide derivatives as antifungal agents against Candida albicans.[2] The key findings from this research highlight the critical role of substituents on both the nicotinamide ring and the amide nitrogen.
One of the most potent compounds identified was 16g , which demonstrated a minimal inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans.[2] The rudimentary SAR study revealed that the positions of the amino and isopropyl groups on the N-phenyl ring were crucial for its antifungal activity.[2]
Comparative Antifungal Activity of Nicotinamide Derivatives
| Compound | Substituents on N-phenyl | MIC (μg/mL) against C. albicans SC5314 |
| 16g | 2-amino, 5-isopropyl | 0.25 |
| Hit Compound 7 | 2-amino | >64 |
Data sourced from Molecules (2023).[2]
Experimental Protocol: Antifungal Susceptibility Testing
Objective: To determine the minimal inhibitory concentration (MIC) of nicotinamide derivatives against Candida albicans using the broth microdilution method.
Materials:
-
Candida albicans SC5314 strain
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Nicotinamide derivatives dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each nicotinamide derivative in DMSO.
-
Perform serial twofold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentrations should typically range from 0.03 to 64 μg/mL.
-
Prepare a fungal inoculum of C. albicans SC5314 and adjust the cell density to 5 x 10^2 to 2.5 x 10^3 CFU/mL in RPMI 1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only) in each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, determined by visual inspection or by measuring the optical density at 600 nm.
Inhibition of DNA Demethylase ALKBH2
AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in several cancers, including glioblastoma.[3] As such, it has emerged as a promising target for cancer therapy.
Structure-Activity Relationship Insights
A study on the discovery of nicotinamide derivatives as ALKBH2 inhibitors led to the identification of a highly potent and selective inhibitor, AH2-15c , with an IC50 of 0.031 µM.[3] However, due to poor cell permeability, its un-hydrolyzed counterpart, AH2-14c , was investigated and found to have better cellular activity.[3]
Comparative ALKBH2 Inhibitory Activity
| Compound | Description | IC50 (µM) | Cellular Activity |
| AH2-15c | Carboxylic acid derivative | 0.031 | Low |
| AH2-14c | Ester prodrug of AH2-15c | - | High |
Data sourced from the European Journal of Medicinal Chemistry (2025).[3]
Experimental Protocol: ALKBH2 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro inhibitory activity of nicotinamide derivatives against ALKBH2 using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human ALKBH2 protein
-
Fluorescently labeled DNA substrate containing a methylated base
-
Assay buffer (e.g., Tris-HCl, NaCl, KCl, MgCl2, ascorbic acid, (NH4)2Fe(SO4)2·6H2O)
-
Nicotinamide derivatives dissolved in DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the nicotinamide derivatives in the assay buffer.
-
In a 384-well plate, add the ALKBH2 enzyme, the fluorescently labeled DNA substrate, and the test compounds.
-
Include control wells with enzyme and substrate but no inhibitor (maximum polarization) and wells with substrate only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The percentage of inhibition is calculated based on the polarization values of the control and test wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Modulation of Sirtuins and PARPs
Sirtuins and Poly(ADP-ribose) polymerases (PARPs) are two important classes of enzymes that utilize NAD+ as a substrate.[4][5] Nicotinamide itself is a known inhibitor of these enzymes.[4][5] The development of nicotinamide derivatives as modulators of sirtuins and PARPs is an active area of research, particularly in the context of cancer and age-related diseases.[4][6]
General SAR Principles for PARP Inhibition
The design of PARP inhibitors has largely been based on mimicking the nicotinamide portion of NAD+.[4] Key structural features that contribute to potent PARP inhibition include:
-
A cyclic amide or lactam system: This mimics the nicotinamide ring.
-
A planar aromatic system: This often engages in π-π stacking interactions within the active site.
-
A basic nitrogen atom: This can form hydrogen bonds with key residues in the enzyme.
Conclusion
The nicotinamide scaffold is a versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. The structure-activity relationships discussed in this guide for antifungal agents, ALKBH2 inhibitors, and PARP/sirtuin modulators highlight the importance of systematic chemical modifications to optimize biological activity. While the specific SAR for this compound derivatives remains an area for future exploration, the principles outlined here provide a solid foundation for the rational design of novel therapeutics based on the nicotinamide core. Continued investigation into the SAR of substituted nicotinamides will undoubtedly lead to the development of new and improved treatments for a variety of diseases.
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A Comparative Guide to the Efficacy of Nicotinamide-Based Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, nicotinamide-based inhibitors represent a pivotal class of therapeutic and research tools. These molecules, by targeting key enzymes that utilize nicotinamide adenine dinucleotide (NAD+), offer precise control over fundamental cellular processes, including DNA repair, gene expression, and metabolic regulation. This guide provides an in-depth, objective comparison of the efficacy of three major classes of nicotinamide-based inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors, Sirtuin (SIRT) inhibitors, and CD38 inhibitors. Our analysis is grounded in experimental data to empower you with the technical insights necessary for informed experimental design and drug development strategies.
Introduction to Nicotinamide-Based Inhibition
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme NAD+. Beyond its role in redox reactions, NAD+ is a critical substrate for several enzyme families that play central roles in cellular signaling and homeostasis. Nicotinamide-based inhibitors leverage their structural similarity to the nicotinamide moiety of NAD+ to modulate the activity of these enzymes. This guide will dissect the mechanisms, comparative potencies, and experimental evaluation of inhibitors targeting PARPs, Sirtuins, and CD38.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP inhibitors have emerged as a cornerstone of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1]
Mechanism of Action
Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[2] PARP inhibitors act by competing with NAD+ for the catalytic domain of PARP, thereby preventing PAR chain formation.[1] This inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, which is itself a cytotoxic lesion that obstructs DNA replication.[3]
Signaling Pathway of PARP Inhibition
Caption: PARP inhibition leads to synthetic lethality in HR-deficient cells.
Comparative Efficacy of PARP Inhibitors
The efficacy of PARP inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50) and their PARP trapping ability. Different inhibitors exhibit varying potencies against PARP1 and PARP2.
| Inhibitor | Target(s) | IC50 (PARP1) | IC50 (PARP2) | Relative Trapping Potency |
| Olaparib | PARP1/2 | ~1-5 nM[4] | ~0.2-0.3 nM[4] | +++ |
| Rucaparib | PARP1/2 | ~1-7 nM[4] | ~0.2-0.3 nM[4] | +++ |
| Niraparib | PARP1/2 | ~2-4 nM[4] | ~2-4 nM[4] | ++++ |
| Talazoparib | PARP1/2 | ~0.6-1 nM[4] | ~0.2 nM[4] | +++++ |
| Veliparib | PARP1/2 | ~2-5 nM[4] | ~2-4 nM[4] | + |
| Nicotinamide | PARP1 | ~30 µM[5] | - | - |
Note: IC50 values can vary depending on the assay conditions. The relative trapping potency is a qualitative comparison based on published data.[6]
Experimental Protocol: In Vitro PARP Activity Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro activity of PARP inhibitors.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
Fluorescent NAD+ analog (e.g., ε-NAD+) or a PAR detection system
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PARP1 to the desired concentration (e.g., 50 ng/reaction) in PARP assay buffer.
-
Prepare a working solution of activated DNA.
-
Prepare a working solution of β-NAD+.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the following in order:
-
PARP assay buffer
-
Activated DNA
-
Test inhibitor or vehicle (DMSO)
-
PARP1 enzyme
-
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add β-NAD+ to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Detection:
-
Method A (Fluorescent NAD+ Analog): If using a fluorescent NAD+ analog that is consumed during the reaction, measure the decrease in fluorescence.
-
Method B (PAR Detection): Add a developing reagent that binds to the newly synthesized PAR chains and generates a fluorescent signal.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence signal against the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting software.[7]
-
Sirtuin (SIRT) Inhibitors
Sirtuins are a family of NAD+-dependent protein deacetylases and deacylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging. There are seven human sirtuins (SIRT1-7) with distinct subcellular localizations and functions. Nicotinamide itself is a well-known pan-sirtuin inhibitor.[8]
Mechanism of Action
Sirtuins catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. This reaction is coupled to the hydrolysis of NAD+ into nicotinamide and O-acetyl-ADP-ribose.[9] Nicotinamide inhibits sirtuin activity through a feedback mechanism known as "base exchange," where it promotes the reverse reaction, thereby preventing the completion of the deacetylation process.[10][11] More potent and selective sirtuin inhibitors have been developed based on the nicotinamide scaffold.[8]
Signaling Pathway of Sirtuin Inhibition
Caption: Nicotinamide inhibits sirtuins via a feedback mechanism.
Comparative Efficacy of Nicotinamide-Based Sirtuin Inhibitors
The inhibitory potency of sirtuin inhibitors is often expressed as IC50 or Ki values. Nicotinamide exhibits broad-spectrum activity against several sirtuin isoforms.
| Inhibitor | Target(s) | IC50 |
| Nicotinamide | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 | 50-184 µM[8] |
| Isonicotinamide | SIRT1, SIRT3 | >10 mM[12] |
| 3'-phenethyloxy-2-anilino benzamide analogs | SIRT2 | 0.57-1 µM[8] |
| AK7 | SIRT2 | Selective inhibitor[8] |
Note: The development of highly selective inhibitors for different sirtuin isoforms is an active area of research.
Experimental Protocol: In Vitro Sirtuin Deacetylation Assay (Fluorometric)
This protocol describes a common method to measure the activity of sirtuin inhibitors.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a fluorophore and a quencher)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant sirtuin enzyme to the desired concentration in sirtuin assay buffer.
-
Prepare a working solution of the fluorogenic acetylated peptide substrate.
-
Prepare a working solution of β-NAD+.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Sirtuin assay buffer
-
Fluorogenic acetylated peptide substrate
-
Test inhibitor or vehicle (DMSO)
-
Sirtuin enzyme
-
-
-
Initiate Reaction:
-
Add β-NAD+ to each well to start the deacetylation reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development:
-
Add the developer solution to each well. The protease in the developer will cleave the deacetylated peptide, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Incubate at 37°C for a further 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
CD38 Inhibitors
CD38 is a transmembrane glycoprotein with ecto-enzymatic activity that plays a crucial role in NAD+ metabolism and calcium signaling.[15] It is a major consumer of NAD+ in mammalian cells, and its inhibition has emerged as a therapeutic strategy for age-related and metabolic diseases.[16]
Mechanism of Action
CD38 has both NAD+ glycohydrolase and ADP-ribosyl cyclase activities. In its primary role as an NADase, it hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide.[17] Nicotinamide-based inhibitors can act through different mechanisms. Some, like nicotinamide itself, can act as product inhibitors.[18] More recently, nicotinamide riboside (NR) has been shown to act as a covalent inhibitor of CD38 by forming a stable bond with a glutamate residue in the active site.[16][19]
Signaling Pathway of CD38 and its Inhibition
Caption: CD38 consumes NAD+ and is a target for nicotinamide-based inhibitors.
Comparative Efficacy of Nicotinamide-Based CD38 Inhibitors
The potency of CD38 inhibitors is evaluated by their ability to block the NADase or cyclase activity of the enzyme.
| Inhibitor | Mechanism | Potency |
| Nicotinamide | Product Inhibition | Moderate[18] |
| Nicotinamide Riboside (NR) | Covalent Inhibition | High[16][19] |
| Apigenin (flavonoid) | Non-competitive Inhibition | Potent[20] |
| 78c | Specific Inhibitor | High[20] |
Note: The field of specific and potent small-molecule CD38 inhibitors is rapidly evolving.
Experimental Protocol: In Vitro CD38 Activity Assay (Fluorometric)
This protocol provides a method for measuring the hydrolase activity of CD38.
Materials:
-
Recombinant CD38 enzyme
-
1,N6-Etheno-NAD+ (ε-NAD+), a fluorescent substrate
-
CD38 assay buffer (e.g., 25 mM Tris-HCl pH 7.5)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant CD38 to the desired concentration in CD38 assay buffer.
-
Prepare a working solution of ε-NAD+.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
CD38 assay buffer
-
Test inhibitor or vehicle (DMSO)
-
CD38 enzyme
-
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add ε-NAD+ to each well to start the reaction. The hydrolysis of ε-NAD+ to ε-ADPR results in a change in fluorescence.
-
-
Measurement:
-
Immediately begin kinetic reading of the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm) over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value using a suitable data analysis software.[21]
-
Conclusion
Nicotinamide-based inhibitors are a diverse and powerful class of molecules for modulating key cellular processes. PARP inhibitors have revolutionized cancer therapy, particularly for HR-deficient tumors, with their efficacy linked to both catalytic inhibition and PARP trapping. Sirtuin inhibitors, with nicotinamide as the archetypal example, offer control over a wide array of metabolic and epigenetic pathways, although the development of isoform-selective inhibitors remains a key challenge. CD38 inhibitors are a promising new frontier for tackling diseases associated with NAD+ decline, with novel mechanisms of inhibition continually being discovered.
The choice of inhibitor and the interpretation of experimental results depend on a thorough understanding of their mechanisms of action and a careful consideration of the experimental assays employed. This guide provides a foundational framework for comparing the efficacy of these important research and therapeutic agents, empowering scientists to make more informed decisions in their pursuit of scientific discovery and drug development.
References
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Jing, H., & Lin, H. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107729. [Link]
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Sauve, A. A., & Schramm, V. L. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. Molecular cell, 17(6), 855–868. [Link]
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Tarragó, M. G., Chini, C. C., Kanamori, K. S., Warner, G. M., Caride, A., de Oliveira, G. C., Rud, M., & Chini, E. N. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol, 8(14), e2924. [Link]
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Li, M., & Yu, X. (2022). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 8. [Link]
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Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Molecular Cancer, 16(1), 26. [Link]
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Avalos, J. L., Bever, K. M., & Wolberger, C. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107729. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
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Avalos, J. L., Bever, K. M., & Wolberger, C. (2014). Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies. PloS one, 9(9), e107729. [Link]
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Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
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Kao, G., et al. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. JACS Au. [Link]
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Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. [Link]
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Escande, C., & Chini, E. N. (2016). CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions. Current pharmaceutical design, 22(8), 1111–1119. [Link]
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Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. JACS Au. [Link]
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Carafa, V., Rotili, D., Forgione, M., Cuomo, F., Serreti, V., & Altucci, L. (2015). Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates. Journal of visualized experiments : JoVE, (102), 52971. [Link]
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Kauppinen, A., & Suuronen, T. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLoS ONE, 16(1), e0245593. [Link]
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BellBrook Labs. (2025). Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research. BellBrook Labs. [Link]
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Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. JACS Au. [Link]
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Roboon, J., Hattori, T., Ishii, H., Yamamoto, S., Tsuneki, H., & Sasaoka, T. (2021). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+. Journal of neurochemistry, 158(2), 437–455. [Link]
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Chini, E. N. (2020). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Trends in pharmacological sciences, 41(1), 43–57. [Link]
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Wang, C., Chen, L., Hou, X., Li, Z., & Zuo, H. (2015). Sirtuin inhibitors as anticancer agents. Journal of medicinal chemistry, 58(2), 565–577. [Link]
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Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. JACS Au. [Link]
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Creative BioMart. (n.d.). PARP - Assay-Protocol. Creative BioMart. [Link]
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Hanzlikova, H., & Caldecott, K. W. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 102551. [Link]
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Mont-Farriol, G., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. npj Precision Oncology, 7(1), 25. [Link]
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González-Herrera, K. N., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology reports, 33(3), 1181–1188. [Link]
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ResearchGate. (n.d.). CD38 is primarily an NAD⁺ glycohydrolase, which degrades nicotinamide.... ResearchGate. [Link]
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Hou, T., et al. (2025). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. STAR Protocols, 6(4), 102715. [Link]
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Thorsell, A. G., et al. (2017). Inhibitors of PARP: Number crunching and structure gazing. Journal of medicinal chemistry, 60(5), 1669–1682. [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. [Link]
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Tanny, J. C., & Moazed, D. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in molecular biology (Clifton, N.J.), 1511, 221–233. [Link]
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ResearchGate. (n.d.). Heat map showing the known IC 50 values of PARP inhibitors shown in.... ResearchGate. [Link]
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BellBrook Labs. (2025). Enzolution™ CD38 Assay System Technical Manual v1. ResearchGate. [Link]
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BPS Bioscience. (n.d.). CD38 (Mouse) Fluorogenic Assay Kit (Cyclase Activity). BPS Bioscience. [Link]
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Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Elabscience. [Link]
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Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). Amsbio. [Link]
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Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Journal of Biological Chemistry, 277(47), 45099–45107. [Link]
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ResearchGate. (n.d.). Inhibition of SIRT3/SIRT1 by nicotinamide and its analog. (A).... ResearchGate. [Link]
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ResearchGate. (n.d.). Score values for 20 known inhibitors of SIRT2. ResearchGate. [Link]
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Introduction: The Critical Role of Method Validation in Nicotinamide Analysis
An In-Depth Technical Guide to the Validation of Analytical Methods for Nicotinamide Compounds
Nicotinamide, a form of vitamin B3, and its derivatives are pivotal compounds in cellular metabolism, signaling, and DNA repair. Their accurate quantification is paramount in pharmaceutical quality control, drug development, and scientific research. The reliability of this quantification hinges on the rigorous validation of the analytical methods employed. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reproducible, and reliable.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, offers a comparative analysis of common analytical techniques for nicotinamide compounds. It delves into the core principles of method validation as outlined by major regulatory bodies and provides practical, data-driven insights to aid in method selection and implementation.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is a systematic process to demonstrate its fitness for purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a harmonized framework for this process.[4][5] These guidelines delineate several key performance characteristics that must be evaluated.[6][7]
The Pillars of a Validated Method
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] A highly specific method ensures that the signal measured is only from the compound of interest.
-
Linearity: This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] It is typically evaluated by a linear regression analysis of the analyte concentration versus the instrumental response, with the correlation coefficient (r²) being a key indicator of linearity.
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: This is the closeness of the test results obtained by the procedure to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[2]
-
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is usually expressed as the relative standard deviation (RSD) and is considered at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories.[6]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
The logical interplay of these parameters ensures a comprehensive validation of the analytical method.
Figure 1: Logical Relationship of Validation Parameters.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for nicotinamide and its derivatives depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most commonly employed methods.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of nicotinamide in pharmaceutical formulations. It offers good precision and accuracy for relatively high concentration samples.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for analyzing low concentrations of nicotinamide and its metabolites in complex biological matrices like plasma and serum. The use of smaller particle size columns in UPLC results in faster analysis times and improved resolution compared to conventional HPLC.
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. It is particularly useful for the quality control of pharmaceutical preparations.[1]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of these analytical techniques based on published validation studies for nicotinamide and its related compounds.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Analyte(s) | Nicotinamide, Salicylic Acid | Nicotinamide, N¹-methylnicotinamide | Niacin, Simvastatin |
| Matrix | Pharmaceutical Formulation | Human Serum | Synthetic Mixture |
| Linearity Range | 225-315 µg/mL (Nicotinamide) | 5.0-160.0 ng/mL (Nicotinamide) | 12.5-37.5 µ g/spot (Niacin) |
| Correlation Coefficient (r²) | 0.9971 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 98-102% | >88% | Not explicitly stated, but method deemed accurate. |
| Precision (%RSD) | < 2% | < 6.90% (Intra- and inter-day) | Not explicitly stated, but method deemed precise. |
| LOD | Not specified | Not specified, but LOQ is 5.0 ng/mL | Not specified |
| LOQ | Not specified | 5.0 ng/mL (Nicotinamide) | Not specified |
Experimental Protocol: A Validated RP-HPLC Method for Nicotinamide Quantification
This section provides a detailed, step-by-step methodology for a stability-indicating reversed-phase HPLC method for the simultaneous estimation of Nicotinamide and Salicylic Acid, adapted from a published study. This protocol serves as a practical example of a validated method.
Materials and Reagents
-
Nicotinamide and Salicylic Acid reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Electronic balance
-
Sonicator
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.05M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and transfer 270 mg of Nicotinamide and 90 mg of Salicylic Acid into a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 10 minutes, and make up the volume to obtain a standard solution.
-
Sample Preparation: For a pharmaceutical formulation, accurately weigh a quantity of the sample powder equivalent to 270 mg of Nicotinamide and 90 mg of Salicylic Acid and transfer to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm membrane filter.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
Validation Procedure
-
System Suitability: Inject the standard solution six times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Linearity: Prepare a series of dilutions from the standard stock solution to cover the desired concentration range (e.g., 225-315 µg/mL for Nicotinamide). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard drug into the sample at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicates of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze the drug solution in the presence of its degradation products (generated through forced degradation studies using acid, base, oxidation, and heat) to ensure no interference with the main drug peaks.
Figure 2: Experimental Workflow for HPLC-UV Analysis.
Conclusion
The validation of analytical methods for nicotinamide and its related compounds is a prerequisite for obtaining reliable and accurate data in both research and industrial settings. HPLC-UV stands out as a robust and cost-effective method for the analysis of pharmaceutical formulations. For applications requiring higher sensitivity and specificity, such as the analysis of biological samples, UPLC-MS/MS is the superior choice, offering rapid analysis times and the ability to quantify trace amounts of analytes. HPTLC provides a high-throughput alternative for routine quality control. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the intended use of the data. Adherence to the principles outlined in ICH and USP guidelines is essential to ensure the scientific integrity and regulatory compliance of the analytical data.
References
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Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]
-
Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203–215. Retrieved from [Link]
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Trammell, S. A., & Brenner, C. (2017). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 7(12), e2314. Retrieved from [Link]
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Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. (2006). Current Pharmaceutical Analysis, 2(4), 349-366. Retrieved from [Link]
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Patel, S., & Patel, N. J. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 42-47. Retrieved from [Link]
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A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology, 11(10), 4645-4650. Retrieved from [Link]
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Cialabrini, L., et al. (2017). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Journal of Chromatography B, 1061-1062, 229-237. Retrieved from [Link]
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Li, L., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. Retrieved from [Link]
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Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Technology Networks. Retrieved from [Link]
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Validation of Analytical Methods: A Review. (2017). Journal of Analytical & Pharmaceutical Research, 6(5), 00196. Retrieved from [Link]
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Analytical method validation: A brief review. (2016). Journal of Pharmaceutical and Biological Sciences, 4(2), 1-8. Retrieved from [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(4), 1475-1483. Retrieved from [Link]
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Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Retrieved from [Link]
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USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). BA Sciences. Retrieved from [Link]
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Plenis, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1021-1029. Retrieved from [Link]
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Pravish Kumar, T., & Padmakar, S. (2010). Development and validation of HPTLC method for niacin and simvastatin in binary combination. Advances in Bioscience and Biotechnology, 1(2), 131-135. Retrieved from [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP. Retrieved from [Link]
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〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved from [Link]
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〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). ResearchGate. Retrieved from [Link]
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Development and validation of HPTLC method for niacin and simvastatin. (2010). ResearchGate. Retrieved from [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP 35. Retrieved from [Link]
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Simultaneous Determination of nicotinamide, kojic acid, Tranexamic acid, raspberry glycoside, azelaic acid, magnesium ascorbate. (2019). MATEC Web of Conferences, 277, 01015. Retrieved from [Link]
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Method Validation Approaches for Analysis of Constituents in ENDS. (2021). Tobacco Regulatory Science, 7(4), 347–361. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Enzyme Selectivity of Novel Nicotinamide Analogs: A Case Study with 4,6-Dimethylnicotinamide
For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. Nicotinamide and its derivatives represent a rich chemical space for the development of potent enzyme inhibitors, targeting a range of critical cellular players from sirtuins to PARPs.[1][2] However, potency alone is not the endgame. The clinical success of an inhibitor is often dictated by its selectivity – the ability to modulate a specific enzyme target without engaging in promiscuous off-target interactions that can lead to unforeseen side effects.
This guide provides a comprehensive framework for evaluating the enzyme selectivity of a novel nicotinamide analog, using the hypothetical compound 4,6-Dimethylnicotinamide as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Part 1: The Rationale for Selectivity Profiling
The nicotinamide scaffold is a privileged structure in enzymology, mimicking the nicotinamide adenine dinucleotide (NAD+) cofactor that is essential for the activity of numerous enzymes.[1] This inherent bio-compatibility is a double-edged sword. While it provides a strong foundation for inhibitor design, it also presents the risk of cross-reactivity with multiple NAD+-dependent enzymes. Therefore, a thorough selectivity profile is not just a characterization step but a critical go/no-go decision point in the drug discovery pipeline.
Our investigative workflow for a novel compound like this compound will follow a logical progression from broad, initial screening to deep, quantitative comparisons.
Caption: A streamlined workflow for the comprehensive evaluation of enzyme selectivity for a novel compound.
Part 2: Initial Target Identification and Quantitative Profiling
Without prior knowledge of the biological targets of this compound, our first step is to cast a wide net. This involves a combination of computational prediction and broad-spectrum in vitro screening.
In Silico Docking: A Hypothesis-Generating Tool
Molecular docking simulations can provide initial hypotheses about potential enzyme targets. By docking this compound into the crystal structures of known nicotinamide-binding enzymes, we can predict binding affinities and modes. Key enzyme families to consider for a nicotinamide analog include:
-
Sirtuins (SIRT1-7): NAD+-dependent deacetylases involved in metabolism, DNA repair, and aging.[3]
-
Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and genomic stability.
-
Nicotinamide N-Methyltransferase (NNMT): Regulates nicotinamide metabolism.[4]
-
Nicotinamidases: Hydrolyze nicotinamide to nicotinic acid.[5]
-
Xanthine Oxidase: Involved in purine metabolism.[6]
Broad In Vitro Screening and IC50 Determination
The hypotheses generated from in silico studies should be tested empirically through in vitro enzyme activity assays. A broad panel of purified enzymes should be used to screen for inhibitory activity at a high concentration of this compound (e.g., 10-100 µM). For any "hits" from this initial screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).[7]
Hypothetical Screening Results for this compound:
| Enzyme Target | % Inhibition at 10 µM | IC50 (µM) |
| SIRT2 | 92% | 0.5 |
| SIRT1 | 45% | 8.2 |
| SIRT3 | 38% | 15.7 |
| PARP1 | 15% | > 50 |
| PARP2 | 10% | > 50 |
| NNMT | 5% | > 100 |
From this hypothetical data, SIRT2 emerges as the primary target of this compound, with moderate activity against SIRT1 and SIRT3, and weak to no activity against the other enzymes tested.
Part 3: Detailed Protocol - In Vitro Sirtuin Inhibition Assay
To ensure the trustworthiness of our findings, a robust and reproducible assay protocol is essential. Here, we provide a detailed methodology for a fluorescence-based SIRT2 inhibition assay.
Principle:
This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Upon deacetylation, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the SIRT2 activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic peptide substrate (e.g., Ac-Lys(Ac)-AMC)
-
NAD+
-
Developer enzyme (e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and comparator compounds
-
384-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Enzyme and Substrate Preparation: Dilute SIRT2 enzyme and the fluorogenic peptide substrate to their final concentrations in pre-chilled assay buffer.
-
Assay Reaction: a. Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with a known SIRT2 inhibitor as a positive control. b. Add 10 µL of the SIRT2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding 8 µL of a pre-mixed solution of the peptide substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding 10 µL of the developer enzyme solution.
-
Detection: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm).
-
Data Analysis: a. Subtract the background fluorescence from all wells. b. Normalize the data to the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro SIRT2 inhibition assay.
Part 4: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for determining biochemical potency, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[1][8]
Principle:
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] By heating cells treated with a compound to various temperatures, we can assess the amount of soluble target protein remaining. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., SIRT2) in the supernatant by Western blotting or ELISA.
-
Data Analysis: For each compound concentration, plot the amount of soluble protein against the temperature. Determine the Tm for each curve. A significant shift in Tm in the presence of the compound confirms cellular target engagement.
Part 5: Comparative Analysis - Benchmarking Against the Gold Standard
To put the selectivity of this compound into context, it is essential to compare its performance against well-established inhibitors of the primary target.
Hypothetical Selectivity Profile Comparison:
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| This compound | 0.5 | 8.2 | 15.7 | 16.4-fold | 31.4-fold |
| AGK2 (Known SIRT2 Inhibitor) | 0.8 | 35 | 98 | 43.8-fold | 122.5-fold |
| Nicotinamide (Pan-Sirtuin Inhibitor) | 50 | 45 | 60 | 0.9-fold | 1.2-fold |
This comparative analysis provides a clear, objective assessment of the selectivity of our hypothetical compound. While potent against SIRT2, this compound shows a less favorable selectivity window compared to the established selective inhibitor AGK2. This data would guide the next steps in a drug discovery program, potentially involving medicinal chemistry efforts to improve selectivity.
Conclusion
Evaluating the enzyme selectivity of a novel compound is a multi-faceted process that requires a systematic and rigorous approach. By combining in silico prediction, quantitative in vitro assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's activity and potential for further development. The methodologies and comparative frameworks presented in this guide, using this compound as a model, provide a robust blueprint for the preclinical evaluation of novel nicotinamide-based enzyme inhibitors.
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BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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bioRxiv. (2024). PARP inhibition enhances exemestane efficacy in triple-negative breast cancer. Retrieved from [Link]
- Grokipedia. (2026). Cellular thermal shift assay.
-
MDPI. (2017). Design, Synthesis and Biological Evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. Retrieved from [Link]
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MDPI. (2021). Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders. Retrieved from [Link]
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MDPI. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]
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MDPI. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Retrieved from [Link]
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NCBI. (2014). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Retrieved from [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]
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PubMed. (2005). The sirtuin inhibitor nicotinamide enhances neuronal cell survival during acute anoxic injury through AKT, BAD, PARP, and mitochondrial associated "anti-apoptotic" pathways. Retrieved from [Link]
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PubMed. (2019). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,6-Dimethylnicotinamide for Laboratory Professionals
In the landscape of pharmaceutical and scientific research, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,6-Dimethylnicotinamide. Moving beyond a simple checklist, we will explore the rationale behind these procedures, ensuring that researchers, scientists, and drug development professionals can handle this substance with confidence, expertise, and a commitment to safety and environmental stewardship.
Foundational Principles: Hazard Assessment and Safety Profile
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][4] |
The cornerstone of safe handling is to always consult the manufacturer-specific SDS for the exact lot of this compound you are using. This document provides the most accurate and legally binding information on hazards and handling.
The Critical Path: Waste Stream Segregation
Proper segregation is the most vital step in chemical waste management. Incorrectly mixing waste streams can lead to dangerous reactions, violate regulatory codes, and result in costly disposal errors. The logical flow for determining the correct waste stream for this compound is visualized below.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 4,6-Dimethylnicotinamide
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. When handling specialized compounds like 4,6-Dimethylnicotinamide, a thorough understanding of its potential hazards is the foundation of a safe laboratory environment. This guide moves beyond a simple checklist, providing the crucial context and procedural steps necessary for the safe handling of this nicotinamide derivative.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential risks is paramount to selecting the appropriate Personal Protective Equipment (PPE). Based on analogous compounds, this compound, a solid typically in powder or crystalline form, presents the following primary hazards:
-
Eye Irritation: Compounds of this class are frequently cited as causing serious eye irritation.[1][2][3] Direct contact with the dust or powder can lead to significant discomfort, inflammation, and potential damage.
-
Skin Irritation: Direct contact may cause skin irritation, redness, and inflammation.[1][2][4]
-
Respiratory Irritation: Inhalation of airborne dust or powder can irritate the respiratory tract.[4][5]
-
Toxicity if Swallowed: Some related nicotinamides are classified as toxic or harmful if ingested.[6]
These hazards dictate a multi-faceted approach to PPE, ensuring a complete barrier between the researcher and the chemical.
Core PPE Requirements: A Head-to-Toe Protocol
A comprehensive PPE strategy is non-negotiable. All handling of this compound should be conducted within a certified chemical fume hood to manage airborne particulates.
Eye and Face Protection
This is the first line of defense against accidental splashes or airborne dust.
-
Mandatory: Safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[7][8]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full face shield should be worn in addition to safety glasses.[1]
Skin and Body Protection
Preventing dermal exposure is critical.
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect street clothes and skin from contamination. For operations with a higher risk of spills, a chemically resistant apron is advisable.
-
Protective Clothing: Impervious clothing should be worn, and the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use.[8]
-
Proper Technique: Don gloves over the cuff of the lab coat. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves as chemical waste.
Respiratory Protection
Engineering controls are the primary method for respiratory safety.
-
Primary Control: All weighing and handling of this compound powder must be performed in a chemical fume hood to minimize inhalation risk.[6]
-
Secondary Control: If a fume hood is not available or in the event of a large spill where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) or equivalent should be used.[7][8]
PPE Selection and Qualification
| Protection Type | Specific Recommendations | Causality & Rationale |
| Engineering Controls | Certified Chemical Fume Hood | The primary and most effective way to control exposure to airborne dust and particulates, preventing respiratory irritation.[6] |
| Eye Protection | Safety glasses with side-shields (EN166 compliant) | Prevents solid particles from entering the eyes, which is a primary hazard leading to serious irritation.[7][8] |
| Hand Protection | Nitrile Gloves | Provides a robust chemical barrier to prevent skin irritation upon direct contact.[8] |
| Body Protection | Long-sleeved Laboratory Coat | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | NIOSH-approved particulate respirator (if fume hood is unavailable) | A necessary secondary measure to prevent inhalation of respiratory irritants in situations with inadequate ventilation.[7] |
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) Protocol
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Safety Glasses/Goggles: Position eye protection comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Protocol
This sequence is designed to contain contaminants.
-
Gloves: Remove gloves first. Pinch the palm of one glove and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated chemical waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Place it in a designated bin for laundering or disposal.
-
Safety Glasses/Goggles: Remove eye protection by handling the earpieces.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Workflow Diagram
Caption: Sequential workflow for donning and doffing PPE.
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Use an inert absorbent material to sweep up the solid. Avoid raising dust.[7]
-
Collect the material in a suitable, sealed container for disposal.
Disposal of Contaminated Materials
-
Unused Chemical: Dispose of this compound and its container as hazardous waste at an approved waste disposal plant.[5][6] Do not allow the product to enter drains.[3][8]
-
Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as chemical waste in a designated, sealed container.
By adhering to these rigorous, well-reasoned protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
